N-(3-Fluoranthenyl)maleimide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-fluoranthen-3-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-18-10-11-19(23)21(18)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)20(14)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUISHUGHCOJZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N5C(=O)C=CC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069397 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60354-76-9 | |
| Record name | 1-(3-Fluoranthenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60354-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluoranthyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060354769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(fluoranthen-3-yl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(3-Fluoranthenyl)maleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide is a fluorescent chemical compound utilized primarily as a probe for the detection and quantification of thiols. Its fluoranthenyl group provides the fluorophoric properties, while the maleimide moiety allows for covalent attachment to sulfhydryl groups, commonly found in cysteine residues of proteins. This makes it a valuable tool in proteomics, drug development, and various biochemical assays for studying protein structure and function. This compound is particularly useful for investigating the time-dependent processes of biopolymers due to its fluorescent lifetime.[1]
Core Properties
The fundamental physicochemical and fluorescent properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₁NO₂ | [1] |
| Molecular Weight | 297.31 g/mol | [1] |
| CAS Number | 60354-76-9 | |
| Appearance | Solid | [2] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and DMF | [3][4] |
| Fluorescence Excitation (max) | 370 nm | [1] |
| Fluorescence Lifetime | 20 nsec | [1] |
Synthesis and Characterization
The synthesis of this compound follows a general two-step procedure for N-substituted maleimides.
Experimental Protocol: Synthesis
-
Formation of Maleamic Acid: 3-Aminofluoranthene is reacted with maleic anhydride in a suitable solvent, such as ethyl acetate or acetone, at room temperature. The dropwise addition of the amine solution to the maleic anhydride solution with stirring leads to the formation of the N-(3-Fluoranthenyl)maleamic acid intermediate.
-
Cyclization to Maleimide: The resulting maleamic acid is then dehydrated to form the maleimide. This is typically achieved by heating the intermediate in the presence of acetic anhydride and a catalyst like sodium acetate. The reaction mixture is then cooled and poured into ice water to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the final, pure compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic singlet of the maleimide protons is typically observed around 6.7-6.9 ppm in ¹H NMR.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl groups of the imide ring.
Applications in Thiol Detection and Labeling
This compound is a thiol-reactive fluorescent probe. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond. This reaction can be monitored by the increase in fluorescence intensity.
Signaling Pathway of Thiol Labeling
Caption: Reaction of this compound with a protein's thiol group.
Experimental Protocol: Protein Labeling
The following is a general protocol for labeling proteins with maleimide-based fluorescent dyes.
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, Tris).[4] The protein solution should be degassed to minimize oxidation of the thiol groups.
-
Reduction of Disulfide Bonds (Optional): If the cysteine residues are involved in disulfide bonds, they will not react with the maleimide. In such cases, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added to the protein solution and incubated for approximately 30 minutes at room temperature to reduce the disulfide bonds.[5]
-
Dye Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[3][4][5]
-
Labeling Reaction: Add the dye stock solution to the protein solution with gentle stirring. A molar excess of the dye (typically 10-20 fold) is used to ensure efficient labeling.[5] The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification of the Conjugate: The unreacted dye is removed from the labeled protein using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[3][5]
Experimental Workflow for Protein Labeling
Caption: Workflow for fluorescently labeling proteins with this compound.
References
An In-depth Technical Guide to the Synthesis of N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of N-(3-Fluoranthenyl)maleimide, a valuable fluorescent probe utilized in the study of biopolymers. This document outlines the chemical properties, a robust synthesis protocol, and comprehensive characterization data for this compound.
Compound Overview
This compound is a thiol-reactive fluorescent probe with the chemical formula C₂₀H₁₁NO₂ and a molecular weight of 297.31 g/mol .[1][2] Its utility stems from the maleimide group, which selectively reacts with thiol (sulfhydryl) groups found in cysteine residues of proteins and other biomolecules. The fluoranthenyl moiety acts as a fluorophore, exhibiting a maximum excitation wavelength of 370 nm and a fluorescence lifetime of 20 nanoseconds, making it a suitable tool for studying time-dependent processes in biopolymers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60354-76-9 | [1][2] |
| Molecular Formula | C₂₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 297.31 g/mol | [1][2] |
| Appearance | Yellow solid (predicted) | |
| Excitation Max (λex) | 370 nm | [1] |
| Fluorescence Lifetime (τ) | 20 ns | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of an amic acid intermediate, followed by a cyclodehydration reaction to yield the final maleimide product. An efficient and modern approach utilizes hexamethyldisilazane (HMDS) and a Lewis acid catalyst for the cyclization step.
Reaction Pathway
The overall synthesis pathway involves the reaction of 3-aminofluoranthene with maleic anhydride to form N-(3-Fluoranthenyl)maleamic acid, which is then cyclized to this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of N-arylmaleimides.
Step 1: Synthesis of N-(3-Fluoranthenyl)maleamic Acid
-
In a round-bottom flask, dissolve 3-aminofluoranthene (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, tetrahydrofuran, or benzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add maleic anhydride (1.0 to 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the N-(3-Fluoranthenyl)maleamic acid intermediate often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether), and dried under vacuum.
Step 2: Synthesis of this compound
-
To a suspension of N-(3-Fluoranthenyl)maleamic acid (1.0 eq) in an anhydrous solvent (e.g., benzene or toluene) in a round-bottom flask equipped with a reflux condenser, add hexamethyldisilazane (HMDS) (1.5 eq).
-
To this mixture, add a catalytic amount of a Lewis acid, such as zinc bromide (ZnBr₂) (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain reflux for 1.5-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a dilute acid solution (e.g., 1 M HCl).
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Experimental Workflow
Characterization Data
The following tables summarize the expected and reported characterization data for this compound.
Table 2: Reaction and Physical Data
| Parameter | Value |
| Yield | 86% (reported for a similar synthesis) |
| Melting Point | Not reported |
| Purification | Column chromatography on silica gel |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals for the fluoranthene aromatic protons and the two vinyl protons of the maleimide ring (as a singlet). |
| ¹³C NMR | Expected signals for the carbonyl carbons of the maleimide, the vinyl carbons of the maleimide, and the aromatic carbons of the fluoranthene moiety. |
| IR (Infrared) | Characteristic peaks for C=O stretching of the imide (around 1700-1720 cm⁻¹), C=C stretching of the maleimide, and aromatic C-H and C=C stretching. |
| Mass Spec (MS) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 297.31. |
Applications in Research and Drug Development
This compound's primary application lies in its ability to act as a fluorescent label for proteins and other biomolecules containing free thiol groups. This has several implications in research and drug development:
-
Protein Structure and Dynamics: By attaching the fluorophore to a specific cysteine residue, changes in the local environment of that residue, often associated with protein conformational changes, can be monitored through changes in fluorescence.
-
Protein-Protein Interactions: Fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET), can be employed to study the association and dissociation of proteins.
-
Drug-Target Engagement: The binding of a drug to its target protein can induce conformational changes that can be detected by a strategically placed fluoranthenylmaleimide probe.
-
High-Throughput Screening: Fluorescently labeled proteins are commonly used in high-throughput screening assays to identify molecules that modulate protein function.
The synthesis and application of this compound provide a powerful tool for researchers and professionals in the fields of biochemistry, molecular biology, and drug discovery. The robust synthesis protocol and well-defined fluorescent properties of this compound make it a valuable reagent for a wide range of biological investigations.
References
N-(3-Fluoranthenyl)maleimide: A Comprehensive Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide is a fluorescent probe that has garnered attention within the scientific community for its utility in labeling and studying biomolecules. Its maleimide group provides a reactive moiety for covalent attachment to thiol groups, commonly found in cysteine residues of proteins. The fluoranthene component imparts the molecule with its characteristic fluorescence, allowing for sensitive detection and analysis. This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use, and a summary of its core characteristics.
Core Spectral and Physical Properties
This compound is a thiol-reactive fluorescent probe with a notable fluorescence lifetime. While exact figures for its emission maximum, molar extinction coefficient, and quantum yield are not widely documented in publicly available literature, its key spectral characteristics are summarized below.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 370 nm | [1][2] |
| Fluorescence Lifetime (τ) | 20 nsec | [1][2] |
| Molecular Formula | C₂₀H₁₁NO₂ | [2] |
| Molecular Weight | 297.31 g/mol | [2] |
| CAS Number | 60354-76-9 | [2] |
Note: The emission wavelength, molar extinction coefficient (ε), and fluorescence quantum yield (Φ) for this compound are not consistently reported in readily accessible sources. These properties are often dependent on the solvent environment and whether the maleimide has reacted with a thiol.
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of N-substituted maleimides involves the reaction of maleic anhydride with the corresponding primary amine, in this case, 3-aminofluoranthene. The reaction typically proceeds in two steps:
-
Formation of the Maleamic Acid Intermediate: 3-Aminofluoranthene is reacted with maleic anhydride in a suitable solvent, such as acetic acid or tetrahydrofuran (THF), at room temperature. This reaction forms the N-(3-Fluoranthenyl)maleamic acid intermediate.
-
Cyclization to the Maleimide: The maleamic acid is then cyclized to the corresponding maleimide. This is often achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate, or by using reagents like zinc bromide and hexamethyldisilazane (HMDS) in acetonitrile.
The final product is typically purified by recrystallization or column chromatography.
General Protocol for Protein Labeling with this compound
This protocol outlines the basic steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest with free thiol groups
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 6.5-7.5 (e.g., Tris, HEPES). The buffer should be free of thiol-containing reagents.
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds.
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide probe.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted probe from the labeled protein using size-exclusion chromatography, dialysis, or a suitable spin column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluoranthene moiety (at its absorbance maximum, which is expected to be near its excitation maximum of 370 nm).
Measurement of Spectral Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Absorption Spectrum:
-
Prepare a dilute solution of this compound or its thiol adduct in a suitable solvent (e.g., ethanol, DMSO).
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 250-450 nm) to determine the maximum absorption wavelength (λmax).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
-
Fluorescence Spectra:
-
Using the same solution, place the cuvette in a fluorometer.
-
Set the excitation wavelength to the determined λmax (or 370 nm).
-
Scan the emission wavelengths to obtain the fluorescence emission spectrum and determine the maximum emission wavelength (λem).
-
To obtain the excitation spectrum, set the emission detector to the determined λem and scan the excitation wavelengths.
-
-
Fluorescence Quantum Yield (Φ):
-
The quantum yield is typically determined by a relative method, comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The absorbance of both the sample and the standard at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and application of this compound.
Synthesis workflow for this compound.
General workflow for labeling proteins with this compound.
Applications in Research and Drug Development
This compound's ability to specifically label cysteine residues makes it a valuable tool in various research and drug development applications:
-
Protein Structure and Function Studies: By attaching a fluorescent probe to a specific cysteine residue, researchers can monitor conformational changes, protein-protein interactions, and protein folding/unfolding dynamics through techniques like fluorescence resonance energy transfer (FRET) and fluorescence polarization/anisotropy. The long fluorescence lifetime of the fluoranthene moiety is particularly advantageous for studying slower rotational motions of macromolecules.
-
Drug Discovery and Screening: In the context of drug development, this probe can be used to label cysteine-containing target proteins to study drug-protein interactions. Changes in the fluorescence signal upon binding of a potential drug candidate can be used to screen for and characterize new therapeutic agents.
-
Development of Antibody-Drug Conjugates (ADCs): The maleimide functionality is widely used for the site-specific conjugation of cytotoxic drugs to antibodies to create ADCs. While this compound itself is a fluorescent probe, the principles of its conjugation chemistry are directly applicable to the development of these targeted cancer therapies.
-
Thiol Quantification: The reaction between the maleimide and a thiol group can lead to changes in the fluorescence properties of the fluoranthene moiety, which can be exploited for the quantification of free thiols in biological samples.
Conclusion
References
An In-Depth Technical Guide to the Mechanism of Action of N-(3-Fluoranthenyl)maleimide as a Probe for Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide (FAM) is a thiol-reactive fluorescent probe that serves as a valuable tool for investigating protein structure and dynamics. Its mechanism of action is centered on its ability to form a stable covalent bond with free sulfhydryl groups of cysteine residues in proteins. This specific labeling allows for the introduction of a fluorophore with a relatively long fluorescence lifetime, making it particularly well-suited for studying macromolecular dynamics through techniques such as fluorescence polarization/anisotropy. This guide provides a detailed overview of the core mechanism of FAM, its application in studying protein conformational changes, and the experimental protocols for its use.
Core Mechanism of Action: Thiol-Reactive Labeling
The primary mechanism of action of this compound is a Michael addition reaction between the maleimide group of FAM and the thiol group of a cysteine residue. This reaction results in the formation of a stable thioether bond, covalently attaching the fluoranthene fluorophore to the protein of interest.
The reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5), minimizing non-specific reactions with other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine. This specificity allows for targeted labeling of cysteine residues, which can be naturally occurring or introduced at specific sites through site-directed mutagenesis.
Once covalently attached, the fluoranthene moiety of FAM acts as a reporter group. Its fluorescence properties, particularly its long fluorescence lifetime of approximately 20 nanoseconds, are sensitive to the local environment and the rotational mobility of the labeled protein domain.[1]
Diagram of the Labeling Reaction
Caption: Covalent labeling of a protein with FAM via Michael addition.
Application in Elucidating Protein Dynamics: A Case Study of Fibronectin
A key application of FAM is in the study of protein conformational changes and intermolecular interactions using fluorescence depolarization (also known as fluorescence polarization or anisotropy). This technique measures the extent of rotation of a fluorescently labeled molecule during the excited state lifetime of the fluorophore. Changes in the size and shape of a protein, or its interaction with other molecules, will alter its rotational diffusion and thus be reflected in a change in fluorescence polarization.
A seminal study by Miyamoto et al. (1988) utilized FAM to investigate the interaction between the cell-binding domain and the extracellular matrix-binding domains of fibronectin.[1] Fibronectin is a large glycoprotein involved in cell adhesion, migration, and differentiation, and its function is dependent on its conformation.
In this study, FAM was specifically attached to a free sulfhydryl group within the cell-binding domain of fibronectin. The researchers then measured the fluorescence polarization of the FAM-labeled fibronectin in the presence and absence of molecules that bind to other domains of fibronectin, such as heparin and gelatin.
The key finding was that the addition of heparin or gelatin caused a slight decrease in the fluorescence polarization of FAM.[1] This indicated that the binding of these molecules to their respective domains induced a conformational change in the fibronectin molecule, leading to a slight increase in the rotational mobility of the cell-binding domain where FAM was located.[1] This study provided evidence for long-range intramolecular communication between different domains of fibronectin.
Signaling Pathway of Conformational Change Detection
Caption: Detection of ligand-induced conformational changes in fibronectin using FAM.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its application in studying fibronectin dynamics as reported by Miyamoto et al. (1988).[1]
| Parameter | Value | Description |
| Fluorophore | This compound (FAM) | Thiol-reactive fluorescent probe. |
| Fluorescence Lifetime (τ) | 20 ns | The average time the fluorophore remains in the excited state. |
| Excitation Wavelength (λex) | ~340 nm | The wavelength of light used to excite the fluorophore. |
| Emission Wavelength (λem) | ~465 nm | The wavelength of light emitted by the fluorophore. |
| Analyte | Fibronectin | A glycoprotein involved in cell adhesion. |
| Labeling Site | Free sulfhydryl group in the cell-binding domain | Specific covalent attachment of FAM to the protein. |
| Observation | Decrease in fluorescence polarization | Observed upon addition of heparin or gelatin to FAM-labeled fibronectin. |
| Interpretation | Increased rotational mobility of the cell-binding domain | Indicative of a ligand-induced conformational change in fibronectin. |
Experimental Protocols
Labeling of Fibronectin with this compound
This protocol is based on the methodology described by Miyamoto et al. (1988) and general protein labeling procedures.[1]
Materials:
-
Fibronectin solution (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4)
-
This compound (FAM) stock solution (e.g., 10 mM in a water-miscible organic solvent like DMSO or DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Protein Preparation: Dissolve fibronectin in PBS, pH 7.4, to a final concentration of approximately 1 mg/mL. If disulfide bonds need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature. Note: If a reducing agent is used, it must be removed prior to the addition of FAM, for example, by dialysis or using a desalting column.
-
Labeling Reaction: While gently stirring the fibronectin solution, add a 10- to 20-fold molar excess of the FAM stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unreacted Dye: Separate the FAM-labeled fibronectin from the unreacted FAM by passing the reaction mixture through a gel filtration column. The first colored fraction to elute will be the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at the absorbance maximum of the fluorophore (~340 nm) and the protein (280 nm).
Fluorescence Depolarization Measurement
Instrumentation:
-
A spectrofluorometer equipped with polarizers in both the excitation and emission light paths.
Procedure:
-
Sample Preparation: Prepare solutions of FAM-labeled fibronectin in PBS, pH 7.4, at a concentration that gives a suitable fluorescence signal (typically in the nanomolar to low micromolar range).
-
Instrument Setup: Set the excitation wavelength to ~340 nm and the emission wavelength to ~465 nm.
-
Measurement of Polarized Intensities: Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. A correction factor (G-factor) should be determined to account for any bias in the detection system towards horizontally or vertically polarized light. The G-factor is calculated as the ratio of the intensities when the excitation polarizer is horizontal (IHV / IHH).
-
Calculation of Anisotropy (r): The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Titration Experiment: To observe the effect of ligand binding, incrementally add small aliquots of a concentrated stock solution of the ligand (e.g., heparin or gelatin) to the cuvette containing the FAM-labeled fibronectin. After each addition, allow the system to equilibrate and then measure the fluorescence anisotropy.
Experimental Workflow for Fluorescence Depolarization
Caption: Workflow for studying protein-ligand interactions using FAM and fluorescence depolarization.
Conclusion
This compound is a powerful tool for the site-specific fluorescent labeling of proteins. Its core mechanism of action, the covalent modification of cysteine residues, allows for the introduction of a fluorescent probe with a long lifetime. This property is particularly advantageous for studying changes in protein conformation and intermolecular interactions through fluorescence depolarization. The case study of fibronectin demonstrates how FAM can be employed to reveal subtle, long-range conformational changes within a large, multi-domain protein, providing valuable insights into its structure-function relationship. The detailed protocols provided in this guide offer a starting point for researchers wishing to utilize FAM in their own investigations of protein dynamics.
References
Core Properties of N-(3-Fluoranthenyl)maleimide
An In-depth Technical Guide to N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of this compound, a fluorescent probe primarily utilized for the labeling of thiol groups in proteins and other biomolecules. Detailed experimental protocols for its use in bioconjugation are outlined, accompanied by a visual workflow diagram to facilitate experimental design.
This compound is a valuable tool in biochemical and biophysical research. Its fluoranthene moiety confers fluorescent properties, while the maleimide group provides a reactive handle for covalent attachment to sulfhydryl groups, most notably those of cysteine residues in proteins.
Physicochemical and Spectroscopic Data
The key quantitative parameters of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 297.31 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₁NO₂ | [1][2][3] |
| Maximum Excitation | 370 nm | [1][2] |
| Fluorescence Lifetime | 20 nsec | [1][2] |
| CAS Number | 60354-76-9 | [2] |
Experimental Protocol: Fluorescent Labeling of Proteins with this compound
This protocol details the steps for the covalent labeling of cysteine residues in a protein of interest using this compound. The maleimide group reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.
Materials
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) Disulfide reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., gel filtration or dialysis cassette) for removal of excess dye
Procedure
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols for labeling, add a 10-100 molar excess of TCEP. Incubate the solution for 20-30 minutes at room temperature. Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis prior to the addition of the maleimide reagent.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a stock solution of the dye in anhydrous DMF or DMSO. A typical concentration is 10 mM. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the this compound stock solution. A 10-20 fold molar excess of the dye over the protein is recommended.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted this compound using a gel filtration column, dialysis, or other suitable chromatographic techniques.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its maximum absorbance wavelength. The molar extinction coefficient of this compound is required for this calculation.
-
-
Storage:
-
Store the labeled protein under appropriate conditions to maintain its stability, typically at 4°C or frozen at -20°C or -80°C.
-
Experimental Workflow
The following diagram illustrates the general workflow for the fluorescent labeling of a protein with this compound.
Caption: Workflow for Protein Labeling.
Applications in Research and Drug Development
This compound serves as a powerful tool in various applications, including:
-
Protein Structure and Dynamics: By attaching the fluorescent probe to specific cysteine residues, changes in the local environment of the probe can be monitored through fluorescence spectroscopy, providing insights into protein conformation and dynamics.
-
Protein-Protein Interactions: Fluorescence resonance energy transfer (FRET) studies can be performed by co-labeling interacting proteins with suitable donor and acceptor fluorophores, one of which can be this compound.
-
Proteomics: In quantitative proteomics, maleimide-based fluorescent dyes are used for the differential labeling of cysteine-containing proteins in different samples, allowing for their relative quantification.[5]
-
High-Throughput Screening: The fluorescent signal from the labeled biomolecule can be used to develop assays for screening potential drug candidates that modulate the function or interaction of the target protein.
References
- 1. biotium.com [biotium.com]
- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-Fluoranthenyl)maleimide: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide (FAM) is a fluorescent probe renowned for its utility in the study of biomolecular dynamics. Its relatively long fluorescence lifetime and specific reactivity towards thiol groups have established it as a valuable tool in bioconjugation and fluorescence spectroscopy. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies associated with this important research compound.
Discovery and Early History
The earliest prominent mention of this compound in scientific literature appears in a 1988 study by Miyamoto and colleagues, published in Biochimica et Biophysica Acta[1]. This research focused on the interaction between the cell-binding and extracellular matrix-binding domains of fibronectin. The study employed FAM as one of three fluorescent probes to investigate these interactions through fluorescence depolarization. The selection of FAM, with its fluorescence lifetime of 20 nanoseconds, was crucial for probing the rotational dynamics of the labeled fibronectin domains[1]. While this paper stands as a key early application, a definitive publication detailing the original synthesis and characterization of this compound could not be located in the available literature. It is plausible that the synthesis was either carried out for the specific purpose of this study and detailed within the full experimental section of the paper, or described in a less accessible or indexed earlier publication.
Physicochemical and Spectroscopic Properties
This compound is a thiol-reactive fluorescent dye. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60354-76-9 | [2] |
| Molecular Formula | C₂₀H₁₁NO₂ | [2] |
| Molecular Weight | 297.31 g/mol | [2] |
| Maximum Excitation Wavelength (λex) | 370 nm | [2] |
| Fluorescence Lifetime (τ) | 20 ns | [2] |
Experimental Protocols
Synthesis of this compound
While the original synthesis publication remains elusive, a plausible and widely established method for the synthesis of N-aryl maleimides involves a two-step process starting from the corresponding amine and maleic anhydride. The following is a detailed, generalized protocol for the synthesis of this compound.
Step 1: Synthesis of N-(3-Fluoranthenyl)maleamic acid
-
In a flask, dissolve 1 equivalent of 3-aminofluoranthene in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
-
To this solution, add 1 equivalent of maleic anhydride.
-
Stir the reaction mixture at room temperature for several hours.
-
The product, N-(3-Fluoranthenyl)maleamic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Cyclization to this compound
-
Suspend the N-(3-Fluoranthenyl)maleamic acid in a solution of acetic anhydride containing a catalytic amount of sodium acetate.
-
Heat the mixture with stirring. The reaction temperature is typically in the range of 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the this compound product.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a cold alcohol (e.g., ethanol or methanol).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.
Labeling of Proteins with this compound (Based on Miyamoto et al., 1988)
This protocol describes the labeling of a protein with free sulfhydryl groups using this compound, as would have been performed in the fibronectin study.
-
Protein Preparation: Dissolve the protein to be labeled (e.g., fibronectin) in a suitable buffer at a pH range of 6.5-7.5. A common buffer is phosphate-buffered saline (PBS). The presence of a reducing agent like dithiothreitol (DTT) in the initial purification steps may be necessary to ensure free sulfhydryl groups, but it must be removed prior to labeling.
-
Dye Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction should be carried out in the dark to prevent photobleaching of the fluorescent probe.
-
Incubation: Gently mix the reaction mixture and incubate for 2 hours at room temperature or overnight at 4 °C.
-
Reaction Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, to react with any excess this compound.
-
Purification: Remove the unreacted dye and the quenching agent from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The column should be equilibrated with the desired storage buffer for the protein.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This is typically done by measuring the absorbance of the protein at 280 nm and the absorbance of the fluoranthenyl moiety at its absorption maximum (~370 nm) and using the Beer-Lambert law.
Visualizations
Caption: Plausible synthesis pathway for this compound.
Caption: Experimental workflow for protein labeling with FAM.
References
introduction to maleimide chemistry for bioconjugation
An In-depth Technical Guide to Maleimide Chemistry for Bioconjugation
Introduction
The covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental process in biotechnology, diagnostics, and the development of therapeutics.[][2] Among the various chemical strategies available, the reaction between a maleimide and a thiol (sulfhydryl) group is a cornerstone of bioconjugation.[2] This prominence is due to its high selectivity, rapid reaction rates under mild, physiological conditions, and overall efficiency.[2][3] Maleimide chemistry is particularly vital in the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs), where precise and stable linkage of a cytotoxic payload to a targeting antibody is critical for efficacy and safety.[2][3][4]
This technical guide provides a comprehensive overview of the core principles of maleimide-thiol chemistry, detailing the reaction mechanism, critical parameters, potential side reactions, and strategies for enhancing conjugate stability. It further presents detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in the successful application of this powerful bioconjugation technique.
Core Chemistry: The Thiol-Maleimide Reaction
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[3][5] In this reaction, the nucleophilic thiol group, typically from the side chain of a cysteine residue in a protein, attacks one of the electron-deficient carbons of the carbon-carbon double bond within the maleimide ring.[][3] This process results in the formation of a stable, covalent succinimidyl thioether bond.[5] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine residues).[2][3]
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Key Parameters Influencing the Reaction
The success of a maleimide conjugation reaction is highly dependent on careful control of several experimental parameters.
-
pH : This is the most critical factor. The optimal pH range is 6.5-7.5.[3] In this range, the thiol group (-SH) is sufficiently deprotonated to its thiolate form (-S⁻), making it nucleophilic enough to react efficiently, while minimizing side reactions like maleimide hydrolysis and reaction with amines, which become more prevalent at pH > 7.5.[3][6][7]
-
Buffer Selection : Buffers such as PBS, Tris, and HEPES at a pH of 7.0-7.5 are commonly used.[8] It is crucial to use buffers that do not contain extraneous thiol compounds (e.g., DTT), unless used intentionally for disulfide reduction and subsequently removed.[8] Solutions should be degassed by vacuum or by bubbling with an inert gas (e.g., argon, nitrogen) to prevent the oxygen-sensitive re-oxidation of thiols into disulfide bonds.[9]
-
Molar Ratio : An excess of the maleimide reagent is typically used to drive the reaction towards completion. For protein labeling, a 10 to 20-fold molar excess of the maleimide dye or linker is a common starting point.[8][10] However, this ratio should be optimized for each specific biomolecule and application to balance efficiency with the risk of non-specific modification.[10]
-
Temperature and Incubation Time : The reaction can proceed effectively at room temperature for 2 hours or overnight at 4°C.[3] Lower temperatures may be preferred for sensitive proteins, though this will require a longer incubation period.
Stability, Side Reactions, and Mitigation Strategies
While the thiol-maleimide reaction is robust, the stability of the resulting succinimidyl thioether linkage and the potential for side reactions are critical considerations, especially for therapeutics intended for in vivo use.[11][12]
Thioether Bond Instability: The Retro-Michael Reaction
The thioether bond formed is susceptible to a retro-Michael reaction, where the bond reverses, reforming the original thiol and maleimide.[3][7] In a thiol-rich environment, such as in human plasma which contains high concentrations of glutathione, this can lead to "thiol exchange," where the conjugated payload is transferred from the target biomolecule to another thiol-containing molecule.[4][6] This can compromise the efficacy of a therapeutic and lead to off-target toxicity.[11][13]
Maleimide Ring Hydrolysis
The maleimide ring itself is susceptible to hydrolysis, which increases at pH values above 7.5.[3][7] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[3] Therefore, it is essential to use freshly prepared maleimide solutions and maintain the optimal pH during conjugation.[3]
Post-Conjugation Stabilization
Paradoxically, after the thioether bond has formed, hydrolysis of the succinimide ring in the conjugate is beneficial. The resulting ring-opened product is significantly more stable and resistant to the retro-Michael reaction.[7][11][13] This stabilization can be achieved by incubating the conjugate at a slightly elevated pH (e.g., 8.5-9.0) post-conjugation or by designing maleimide reagents with electron-withdrawing groups that accelerate spontaneous hydrolysis under physiological conditions.[6][13]
Other Side Reactions
-
Reaction with Amines : At pH values above 7.5, maleimides can lose their chemoselectivity and begin to react with primary amines, such as the ε-amino group of lysine residues.[6]
-
Thiazine Rearrangement : When conjugating a molecule to a peptide or protein with an N-terminal cysteine, the conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[5][6][14] This can be desirable for enhancing stability but results in a different final product structure.[14]
Caption: Key stability and instability pathways for maleimide conjugates.
Quantitative Data Summary
The efficiency and outcome of maleimide conjugation are influenced by multiple factors. The tables below summarize key quantitative data from cited literature.
Table 1: Reaction Conditions and Conjugation Efficiency
| Biomolecule | Maleimide:Thiol Molar Ratio | pH | Temperature | Time | Conjugation Efficiency |
| cRGDfK Peptide | 2:1 | 7.0 (HEPES) | Room Temp | 30 min | 84 ± 4%[15][16] |
| 11A4 Nanobody | 5:1 | 7.4 (PBS) | Room Temp | 2 hours | 58 ± 12%[15] |
| General Protein | 10:1 to 20:1 | 7.0 - 7.5 | Room Temp or 4°C | 2 hours to Overnight | Varies (Optimization Recommended)[8] |
Table 2: Comparative Stability of Sulfhydryl-Reactive Groups
| Reactive Group | Linkage Type | Stability Characteristics |
| Maleimide | Thioether | Prone to retro-Michael reaction (thiol exchange) under physiological conditions; can be stabilized by post-conjugation hydrolysis.[12] |
| Haloacetamide (e.g., Iodoacetamide) | Thioether | Forms a highly stable, irreversible thioether bond; less susceptible to reversal than maleimides, but reaction is often slower.[7] |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols; useful for applications requiring a cleavable linker.[12] |
| Vinyl Sulfone | Thioether | Forms a very stable, irreversible thioether bond; generally slower reaction kinetics compared to maleimides. |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if the target cysteine residues are involved in disulfide bonds, which do not react with maleimides.[9][15]
-
Protein Preparation : Dissolve the protein (e.g., an IgG antibody) in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5 to a concentration of 1-10 mg/mL.[3][15]
-
Reducing Agent : Prepare a fresh stock solution of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Add a 10 to 100-fold molar excess of TCEP to the protein solution.[8][17]
-
Incubation : Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-60 minutes at room temperature.[3][6]
Note: If DTT is used as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it will compete for the reaction.[18]
Protocol 2: Maleimide-Thiol Conjugation
-
Maleimide Preparation : Immediately before use, dissolve the maleimide-activated reagent in a suitable dry, biocompatible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8]
-
Conjugation Reaction : Add a 10 to 20-fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring.[3]
-
Incubation : Flush the vial with an inert gas, seal, and protect from light (especially if using a fluorescent maleimide).[3] Incubate for 2 hours at room temperature or overnight at 4°C.[3]
-
Purification : Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (gel filtration), dialysis, or HPLC.[3]
-
Characterization (Optional but Recommended) : Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its Amax). The number of free thiols before and after conjugation can also be quantified using Ellman's reagent to determine efficiency.[19]
-
Storage : For long-term storage, stabilizers like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%) can be added. Storing at -20°C with 50% glycerol can extend shelf life.[8]
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent and impactful application of maleimide chemistry is in the construction of Antibody-Drug Conjugates (ADCs).[3] ADCs are a class of targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody, which in turn recognizes a tumor-specific antigen.[2][3] This strategy allows for the selective delivery of the drug to cancer cells, minimizing damage to healthy tissues.[]
The thiol-maleimide reaction is frequently used to attach the drug payload to the antibody.[3] This is often achieved by partially reducing the antibody's native interchain disulfide bonds or by genetically engineering cysteine residues at specific sites on the antibody backbone.[3][20] These engineered thiols can then be selectively targeted by a maleimide-functionalized drug-linker, resulting in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for the therapeutic's safety and efficacy.[3]
Caption: Conceptual pathway of an ADC for targeted cancer therapy.
Conclusion
Maleimide chemistry represents a powerful and versatile tool for bioconjugation.[] Its high selectivity for thiols under mild conditions makes it an invaluable method for the precise modification of proteins, peptides, and other biomolecules.[2][3] A thorough understanding of the reaction mechanism, the influence of key parameters, and the nature of potential side reactions is essential for its successful implementation.[3] While the stability of the initial thioether adduct can be a concern for in vivo applications, strategies such as post-conjugation hydrolysis can be employed to create robust, stable linkages.[11][13] By leveraging well-defined protocols and carefully controlling the reaction environment, researchers can continue to use maleimide chemistry to create innovative bioconjugates for a wide range of applications, from fundamental research to the development of next-generation targeted therapeutics.[3]
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: N-(3-Fluoranthenyl)maleimide for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe valued for its unique photophysical properties, particularly its long fluorescence lifetime. This characteristic makes it an exceptional tool for studying the dynamic processes of biopolymers through techniques like fluorescence polarization and anisotropy.[1][2][3] The maleimide group reacts specifically with sulfhydryl (thiol) groups of cysteine residues, forming a stable covalent thioether bond under mild physiological conditions. This specificity allows for targeted labeling of proteins, peptides, and other thiol-containing biomolecules.
Unlike the commonly abbreviated "FAM" for fluorescein, this compound possesses distinct spectral properties, absorbing in the ultraviolet range. Its significant fluorescence lifetime of approximately 20 nanoseconds provides a large temporal window for measuring changes in molecular motion, making it ideal for investigating protein-protein interactions, conformational changes, and ligand binding events.[1][2][3]
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorescent probe is defined by its specific spectroscopic characteristics. While the quantum yield is highly dependent on the local environment and solvent polarity, a general understanding of its properties is crucial for experimental design.
| Parameter | Value / Characteristic | Source |
| Molecular Formula | C₂₀H₁₁NO₂ | [2] |
| Molecular Weight | 297.31 g/mol | [2] |
| Reactive Group | Maleimide | [1][2] |
| Target Functional Group | Sulfhydryl (-SH) on Cysteine Residues | General Maleimide Chemistry |
| Excitation Maximum (λex) | ~370 nm | [1][2][3] |
| Emission Maximum (λem) | Not explicitly reported; expected in the blue region (~400-450 nm) | Inferred from similar polycyclic aromatic hydrocarbon maleimides |
| Fluorescence Lifetime (τ) | ~20 ns | [1][2][3] |
| Quantum Yield (Φ) | Not explicitly reported; highly solvent and environment dependent | General property of maleimide dyes[4] |
Key Applications
The long fluorescence lifetime of this compound makes it particularly suitable for applications where changes in molecular mobility are investigated.
-
Fluorescence Polarization/Anisotropy: The 20 ns lifetime allows for the sensitive detection of changes in the rotational correlation time of labeled molecules. This is ideal for studying:
-
Protein-protein or protein-nucleic acid interactions.
-
Ligand binding assays.
-
Conformational changes in proteins.
-
-
Time-Resolved Fluorescence: The long decay time provides a robust signal for time-resolved measurements, enabling the study of dynamic molecular processes.[1][2][3]
-
FRET Donor: With its UV excitation, it can potentially serve as a donor in Fluorescence Resonance Energy Transfer (FRET) pairs with suitable acceptor dyes that absorb in the blue-violet region.
A notable application was demonstrated in the study of fibronectin, where this compound was used to determine the interaction between the cell-binding and extracellular matrix-binding domains via fluorescence depolarization.[1][2][3]
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Protocol 1: Cysteine-Specific Protein Labeling
This protocol outlines the standard procedure for labeling a purified protein with available cysteine residues.
1. Materials and Reagents:
-
Purified protein with at least one accessible cysteine residue.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Labeling Buffer: 10-100 mM Tris, HEPES, or phosphate buffer, pH 7.0-7.5. Avoid thiol-containing reagents like DTT or β-mercaptoethanol in the final labeling step.
-
(Optional) Reducing Agent: 10 mM TCEP-HCl (tris(2-carboxyethyl)phosphine).
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis system (10K MWCO for standard IgG).
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Labeling Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.
-
Note: If using DTT as a reducing agent, it must be completely removed by dialysis or desalting column before adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
The first colored band to elute from the column is the fluorescently labeled protein.
-
Alternatively, perform extensive dialysis against the storage buffer.
-
3. Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein) can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~340 nm (the approximate absorbance maximum for pyrene/fluoranthene derivatives). A precise extinction coefficient for this compound is required for an accurate calculation.
Visual Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
Logical Relationship of Maleimide Reaction
The core of the labeling process is the highly specific chemical reaction between the maleimide group of the dye and the thiol group of a cysteine residue.
References
Application Notes and Protocols for Protein Modification with N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide (FAM) is a thiol-reactive fluorescent probe used for the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups. The maleimide moiety reacts specifically with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This specific interaction allows for the targeted labeling of proteins at cysteine residues, which are often strategically located in active sites, protein-protein interaction domains, or regions undergoing conformational changes. FAM's fluorescent properties, including a maximum excitation wavelength of approximately 370 nm and a fluorescence lifetime of around 20 nanoseconds, make it a valuable tool for studying protein structure, function, and dynamics.[1][2] Applications include monitoring protein conformational changes, studying protein-protein interactions through fluorescence resonance energy transfer (FRET), and tracking the localization of proteins within cellular compartments.
Physicochemical Properties and Spectral Data
A summary of the key properties of this compound is provided below. This information is crucial for designing and interpreting protein modification experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁NO₂ | [1] |
| Molecular Weight | 297.31 g/mol | [1] |
| Excitation Maximum (λex) | ~370 nm | [1][2] |
| Fluorescence Lifetime (τ) | ~20 ns | [1][2] |
Note on Molar Extinction Coefficient: Despite a comprehensive search, a definitive molar extinction coefficient for this compound could not be located in the available literature. This value is essential for the precise calculation of the degree of labeling. It is recommended that users experimentally determine the molar extinction coefficient for their specific batch of FAM in the desired solvent system for accurate quantitative analysis.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for the covalent labeling of a protein with FAM. Optimization of reaction conditions may be necessary for specific proteins and applications.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound (FAM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of FAM, for example, by using a desalting column.
-
-
FAM Stock Solution Preparation:
-
Immediately before use, dissolve FAM in anhydrous DMF or DMSO to a final concentration of 10 mM. Vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the FAM stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the initial amount of FAM. Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove unreacted FAM and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~370 nm (for FAM).
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which represents the average number of FAM molecules conjugated to each protein molecule, is calculated using the following formula:
DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye )
Where:
-
A_max is the absorbance of the conjugate at the maximum absorption wavelength of FAM (~370 nm).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of FAM at its A_max.
-
CF is a correction factor to account for the absorbance of the dye at 280 nm (CF = A_280 of dye / A_max of dye).
-
-
Protocol 2: Monitoring Protein Conformational Changes
FAM's fluorescence is often sensitive to its local environment. Changes in protein conformation can alter the polarity and accessibility of the attached dye, leading to changes in fluorescence intensity, emission wavelength, or fluorescence lifetime.
Experimental Workflow:
-
Label the protein of interest with FAM at a specific cysteine residue as described in Protocol 1.
-
Induce a conformational change in the protein (e.g., by ligand binding, change in pH, or temperature).
-
Monitor the fluorescence properties of the FAM-labeled protein using a spectrofluorometer or a fluorescence lifetime instrument.
-
Compare the fluorescence spectra or lifetime of the protein in its different conformational states. An increase or decrease in fluorescence intensity or a shift in the emission maximum can indicate a change in the environment of the FAM probe, reflecting a conformational change in the protein.
Visualizations
The following diagrams illustrate the experimental workflow for protein modification and a conceptual signaling pathway that can be studied using FAM-labeled proteins.
Caption: Workflow for labeling a protein with this compound.
Caption: Conceptual workflow for a kinase activity assay using a FAM-labeled substrate.
Applications in Research
While specific examples detailing the use of this compound in complex signaling pathway studies are not extensively documented in readily available literature, its properties make it suitable for a range of applications in cell biology and drug discovery.
1. Studying Protein-Protein Interactions (PPIs) via FRET:
FAM can be used as a FRET donor in combination with a suitable acceptor fluorophore. By labeling two interacting proteins with the donor and acceptor, respectively, the proximity of the two proteins upon interaction can be detected by measuring the energy transfer from FAM to the acceptor. This can be used to screen for inhibitors or activators of PPIs.
2. Monitoring Enzyme Kinetics:
If an enzyme's activity is associated with a conformational change in the enzyme itself or its substrate, FAM can be used to monitor the reaction in real-time. By labeling a strategic cysteine residue, the change in fluorescence upon substrate binding or product release can provide kinetic information about the enzyme.
3. High-Throughput Screening (HTS):
The fluorescence-based readout provided by FAM labeling is amenable to HTS formats. Assays can be designed to screen for compounds that modulate protein conformation, enzyme activity, or PPIs by detecting changes in FAM fluorescence.
Conclusion
This compound is a versatile fluorescent probe for the specific labeling of cysteine residues in proteins. Its unique spectral properties provide a powerful tool for investigating various aspects of protein science. While the lack of a readily available molar extinction coefficient presents a challenge for precise quantification, experimental determination of this value can enable detailed and accurate studies. The protocols and conceptual applications provided here serve as a guide for researchers to design and implement experiments using FAM for protein modification and analysis.
References
Applications of N-(3-Fluoranthenyl)maleimide in Cell Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe that enables the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, primarily cysteine residues.[1][2][3][4] This reagent is valuable for investigating protein structure, function, interactions, and localization within cellular systems.[3][5] The fluoranthene moiety provides a fluorescent signal with a significant Stokes shift, making it a useful tool for various applications in cell biology, including fluorescence microscopy, flow cytometry, and proteomics.[6][] This document provides detailed application notes and experimental protocols for the use of this compound in cell biology research.
Principle of Reaction
The maleimide group of this compound reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction. This reaction forms a stable thioether bond, covalently attaching the fluoranthenyl fluorophore to the protein of interest. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic and the amine groups of lysine residues are protonated and less reactive, ensuring specific labeling of cysteines.[2]
Reaction of this compound with a Cysteine Residue
References
- 1. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. webofproceedings.org [webofproceedings.org]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for Thiol Detection using N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of thiols is of paramount importance in biomedical research and drug development, as they play a crucial role in maintaining cellular redox homeostasis and are involved in numerous physiological and pathological processes. N-(3-Fluoranthenyl)maleimide (FAM) is a fluorescent probe that offers a sensitive and selective method for the detection of thiol groups in biological samples. The maleimide moiety of FAM reacts specifically with the sulfhydryl group of thiols, such as cysteine residues in proteins and low molecular weight thiols like glutathione, through a Michael addition reaction. This reaction forms a stable, fluorescent thioether adduct, allowing for the quantification of thiols. This document provides detailed application notes and protocols for the use of this compound in thiol detection assays.
Principle of the Assay
The thiol detection assay using this compound is based on the highly specific reaction between the maleimide group and a thiol. In its unreacted state, FAM exhibits minimal fluorescence. Upon reaction with a thiol-containing compound, a stable covalent bond is formed, resulting in a significant increase in fluorescence intensity. The fluorescence signal is directly proportional to the concentration of thiols in the sample.
The maximum excitation wavelength for this compound is approximately 370 nm. While the precise emission maximum of the FAM-thiol adduct is not consistently reported in the literature, for similar fluorescent maleimide-based thiol detection kits, the emission is typically measured in the range of 510-520 nm.
Signaling Pathway Diagram
Caption: Reaction of FAM with a thiol-containing molecule.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively available in the literature, the following table summarizes the expected performance characteristics based on typical maleimide-based fluorescent thiol detection assays. Users should perform their own validation to determine the precise performance of FAM in their specific assay conditions.
| Parameter | Expected Value | Notes |
| Excitation Wavelength | ~370 nm | |
| Emission Wavelength | ~510 - 520 nm | Should be optimized for the specific instrument. |
| Limit of Detection (LOD) | ~15 nM | Dependent on instrument sensitivity and background noise. |
| Linear Range | 15 nM - 1 µM | May vary depending on assay conditions. |
| Selectivity | High for thiols | Minimal reactivity with other amino acids at neutral pH. |
| Reaction pH | Optimal at 6.5 - 7.5 | Reaction with amines can occur at pH > 7.5. |
| Reaction Time | 5 - 60 minutes | Dependent on temperature and reactant concentrations. |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.4. It is critical to use a buffer within the pH range of 6.5-7.5 for optimal and selective reaction of the maleimide with thiols. Buffers such as PBS, Tris, or HEPES can also be used.
-
This compound (FAM) Stock Solution (10 mM): Dissolve the appropriate amount of FAM in anhydrous DMSO. This stock solution should be prepared fresh and protected from light. Unused stock solution can be stored at -20°C for up to one month if prepared in high-quality anhydrous DMSO.
-
Thiol Standard Stock Solution (e.g., L-cysteine or Glutathione, 10 mM): Accurately weigh and dissolve the thiol standard in the Assay Buffer. Prepare fresh daily.
-
Working Thiol Standards: Prepare a series of dilutions from the Thiol Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µM).
Sample Preparation
-
Cell Lysates: Wash cells with ice-cold PBS. Lyse the cells in Assay Buffer using sonication or a suitable lysis buffer. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.
-
Tissue Homogenates: Homogenize the tissue in ice-cold Assay Buffer. Centrifuge the homogenate to clarify and collect the supernatant.
-
Plasma/Serum: Samples may require deproteinization to measure low molecular weight thiols. This can be achieved by adding an equal volume of 10% metaphosphoric acid, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be used for the assay. Dilution of the sample in Assay Buffer may be necessary to fall within the linear range of the assay.
-
Proteins: Dissolve the protein of interest in the Assay Buffer. If the protein contains disulfide bonds that need to be quantified, they must first be reduced to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Excess reducing agent must be removed before the assay, for example, by dialysis or using a desalting column.
Thiol Detection Assay Protocol (96-well plate format)
This protocol is a general guideline and should be optimized for specific applications.
Caption: Workflow for the FAM-based thiol detection assay.
-
Prepare FAM Working Solution: Dilute the 10 mM FAM Stock Solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined experimentally.
-
Plate Setup: Add 50 µL of each working thiol standard and sample to separate wells of a black 96-well microplate. Include a blank control containing 50 µL of Assay Buffer.
-
Initiate Reaction: Add 50 µL of the FAM Working Solution to each well, resulting in a total volume of 100 µL.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 370 nm and emission at approximately 510-520 nm.
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all standard and sample wells.
-
Standard Curve: Plot the blank-corrected fluorescence intensity of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Sample Quantification: Use the linear regression equation to calculate the thiol concentration in the unknown samples.
Important Considerations
-
pH Control: Maintaining the pH of the reaction between 6.5 and 7.5 is crucial for the selectivity of the maleimide-thiol reaction. At higher pH values, maleimides can react with amines, leading to inaccurate results.
-
Light Sensitivity: this compound and its fluorescent adducts are light-sensitive. All steps involving FAM should be performed with protection from light to prevent photobleaching.
-
Interfering Substances: The presence of other strong nucleophiles in the sample could potentially interfere with the assay. However, at neutral pH, the reaction of maleimides with thiols is significantly faster than with other nucleophiles like amines.
-
Hydrolysis of Maleimide: The maleimide group can undergo hydrolysis, particularly at alkaline pH. Therefore, it is recommended to prepare the FAM working solution fresh before each experiment.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Contaminated reagents or buffer. | Use high-purity reagents and freshly prepared buffers. |
| Autofluorescence of samples. | Run a sample blank (sample without FAM) and subtract its fluorescence. | |
| Low Signal | Insufficient incubation time or temperature. | Optimize incubation time and temperature. |
| Low concentration of thiols in the sample. | Concentrate the sample or use a more sensitive detection method. | |
| FAM degradation. | Prepare fresh FAM stock and working solutions. | |
| Poor Linearity of Standard Curve | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Incorrect standard dilutions. | Carefully prepare fresh standard dilutions. | |
| Saturation of the signal at high concentrations. | Extend the standard curve to lower concentrations or dilute the samples. |
Application Notes and Protocols for N-(3-Fluoranthenyl)maleimide Cross-linking Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-(3-Fluoranthenyl)maleimide (FAM) is a thiol-reactive fluorescent probe that serves as a valuable tool for investigating protein structure and interactions.[1] With a maximum excitation wavelength of 370 nm and a fluorescence lifetime of approximately 20 nanoseconds, FAM is particularly well-suited for studying the time-dependent processes of biopolymers.[1] The maleimide group of FAM reacts specifically with the sulfhydryl groups of cysteine residues in proteins under neutral to slightly acidic pH conditions (pH 6.5-7.5), forming a stable thioether bond.[2] This covalent labeling allows for the introduction of a fluorescent reporter at specific sites within a protein.
The primary application of FAM in cross-linking experiments is to probe the proximity and interaction between different protein domains or between different proteins. By measuring changes in the fluorescence properties of FAM, such as fluorescence polarization (or anisotropy) and fluorescence resonance energy transfer (FRET), researchers can gain insights into molecular binding events, conformational changes, and the assembly of protein complexes.
A notable application of FAM has been in the study of fibronectin, a key component of the extracellular matrix. Researchers have used FAM to label the cell-binding domain of fibronectin and have observed changes in fluorescence depolarization upon the binding of heparin or gelatin to their respective domains.[3] This provided evidence for interactions between these distinct domains within the fibronectin molecule.[3]
Due to its fluorescent properties, FAM is a powerful reagent for various biochemical and biophysical assays, including:
-
Fluorescence Polarization/Anisotropy Binding Assays: To determine binding affinities and kinetics between a FAM-labeled protein and its binding partner.
-
Fluorescence Resonance Energy Transfer (FRET) Studies: As a FRET donor or acceptor to measure intramolecular or intermolecular distances.
-
Conformational Change Studies: To monitor changes in the local environment of the labeled cysteine residue.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the general procedure for covalently labeling a protein with FAM.
Materials:
-
This compound (FAM)
-
Protein of interest with at least one free cysteine residue
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Preparation of FAM Stock Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Store the stock solution in the dark at -20°C.
-
-
Preparation of Protein Solution:
-
Dissolve the protein of interest in PBS (pH 7.2) to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT for reduction, it must be removed by dialysis or size-exclusion chromatography before adding the maleimide reagent.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the FAM stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted FAM:
-
Separate the FAM-labeled protein from unreacted FAM using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and 370 nm (for FAM concentration).
-
The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the protein, c is the concentration, and l is the path length. The contribution of FAM to the absorbance at 280 nm should be corrected for.
-
The concentration of FAM can be calculated using its molar extinction coefficient.
-
The degree of labeling is the molar ratio of FAM to protein.
-
Protocol 2: Fluorescence Polarization Binding Assay
This protocol describes how to perform a fluorescence polarization binding assay to determine the binding affinity of a FAM-labeled protein to an unlabeled binding partner.
Materials:
-
FAM-labeled protein
-
Unlabeled binding partner
-
Assay buffer (e.g., PBS with 0.1% Tween-20)
-
Fluorometer with polarization filters
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the FAM-labeled protein at a concentration of 20 nM in the assay buffer.
-
Prepare a series of dilutions of the unlabeled binding partner in the assay buffer, starting from a high concentration (e.g., 10-fold higher than the expected dissociation constant, Kd) and performing serial dilutions.
-
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of the 20 nM FAM-labeled protein solution to each well.
-
Add 50 µL of each dilution of the unlabeled binding partner to the wells. Include a control well with only the FAM-labeled protein and buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a fluorometer with excitation at 370 nm and emission at the appropriate wavelength for FAM.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the concentration of the unlabeled binding partner.
-
Fit the data to a sigmoidal binding curve using appropriate software to determine the dissociation constant (Kd).
-
Quantitative Data
The following tables provide representative data from fluorescence-based cross-linking and binding experiments.
Note: The following data are illustrative and are based on experiments using other fluorescent maleimide probes. They represent the type of quantitative results that can be obtained in experiments with this compound.
Table 1: Representative Data from a Fluorescence Anisotropy Binding Assay
| Ligand Concentration (nM) | Fluorescence Anisotropy (mA) |
| 0 | 150 |
| 1 | 175 |
| 5 | 220 |
| 10 | 260 |
| 20 | 290 |
| 50 | 310 |
| 100 | 315 |
| 200 | 318 |
Table 2: Representative Data from a FRET-Based Proximity Assay
| Condition | Donor Fluorescence Intensity (a.u.) | FRET Efficiency (%) |
| Donor Only | 8500 | 0 |
| Donor + Unlabeled Acceptor (No Interaction) | 8450 | ~0 |
| Donor + Labeled Acceptor (Interaction) | 4250 | 50 |
| Donor + Labeled Acceptor + Inhibitor | 8300 | ~2 |
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. Interaction between cell-binding domain and extracellular matrix-binding domain of fibronectin determined by fluorescence depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Cysteine Residues with N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(3-Fluoranthenyl)maleimide for the fluorescent labeling of cysteine residues in proteins and other biomolecules. This document outlines the key photophysical properties of the probe, detailed experimental protocols for conjugation and purification, and specific applications in biological research and drug development.
Introduction
This compound is a thiol-reactive fluorescent probe that selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues.[1] Its fluoranthene moiety provides a distinct fluorescence signature with a long fluorescence lifetime, making it a valuable tool for studying protein structure, function, and interactions. The maleimide group ensures high specificity for cysteine residues under mild reaction conditions.[2]
Photophysical and Chemical Properties
A thorough understanding of the spectral properties of this compound is crucial for designing and interpreting fluorescence-based assays. The key quantitative data for this probe are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁NO₂ | [3] |
| Molecular Weight | 297.31 g/mol | [3] |
| Maximum Excitation Wavelength (λex) | 370 nm | [3][4] |
| Fluorescence Lifetime (τ) | 20 ns | [3][4] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cysteine Residues
This protocol provides a general procedure for labeling proteins with this compound. Optimization of the dye-to-protein ratio and reaction time may be necessary for specific proteins.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: Phosphate-buffered saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.[2]
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) EDTA to prevent metal-catalyzed oxidation of thiols
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Labeling Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide probe.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution. Prepare this solution fresh before each use.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and 370 nm (for the fluoranthene moiety).
-
Pool the fractions containing the labeled protein.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL represents the average number of fluorophore molecules conjugated to each protein molecule.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 370 nm (A₃₇₀). Dilute the sample if necessary to ensure the absorbance values are within the linear range of the spectrophotometer.
-
-
DOL Calculation: The DOL can be calculated using the following formula:
Where:
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
A₃₇₀ is the absorbance of the labeled protein at 370 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of the dye / A₃₇₀ of the dye). This value needs to be determined experimentally for this compound.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of this compound at 370 nm (in M⁻¹cm⁻¹). This value needs to be determined experimentally.
-
Applications and Visualizations
This compound is a versatile tool for a range of applications in research and drug development. Its long fluorescence lifetime makes it particularly suitable for fluorescence polarization/anisotropy studies to monitor molecular interactions and conformational changes.
Application 1: Monitoring Protein-Ligand Binding
Fluorescence polarization can be used to study the binding of a small molecule ligand to a protein labeled with this compound. The binding event will cause a change in the rotational correlation time of the labeled protein, leading to a change in fluorescence polarization.
Caption: Workflow for a protein-ligand binding assay.
Application 2: Investigating Protein Conformational Changes
Changes in the local environment of the cysteine residue upon protein conformational change can alter the fluorescence properties of the conjugated this compound, such as its fluorescence intensity and lifetime. This can be used to monitor dynamic structural changes in real-time.
Caption: Monitoring protein conformational changes.
Application 3: Fluorescence Resonance Energy Transfer (FRET) Studies
While the emission spectrum of this compound is not provided in the available search results, its excitation at 370 nm suggests it could potentially serve as a FRET donor for acceptor fluorophores with excitation spectra overlapping this region. FRET can be used to measure distances between labeled sites on a single protein or between interacting proteins.
Caption: Principle of a FRET assay for protein-protein interaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Insufficiently reduced cysteines- Inactive maleimide probe- Low dye-to-protein ratio- Steric hindrance around the cysteine residue | - Increase the concentration of the reducing agent (TCEP).- Use a fresh stock solution of the maleimide probe.- Increase the molar excess of the probe.- Consider engineering a more accessible cysteine residue through site-directed mutagenesis. |
| High Background Fluorescence | Incomplete removal of unreacted probe | Improve the purification step by using a longer size-exclusion column or by performing dialysis against a larger volume of buffer. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO)- Protein instability under labeling conditions | - Minimize the volume of the probe stock solution added.- Perform the labeling reaction at 4°C.- Screen for more suitable labeling buffers. |
Conclusion
This compound is a valuable fluorescent probe for the specific labeling of cysteine residues. Its distinct photophysical properties, particularly its long fluorescence lifetime, make it a powerful tool for investigating protein dynamics, interactions, and conformational changes. The protocols and applications outlined in these notes provide a solid foundation for researchers to effectively utilize this probe in their studies. For optimal results, it is recommended to empirically determine the key spectral parameters of the conjugated probe under the specific experimental conditions.
References
Application Notes and Protocols for Labeling Antibodies with N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe used for labeling antibodies and other proteins. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues to form a stable thioether bond. This labeling technique is particularly useful for antibodies where amine-based labeling (e.g., using NHS esters) might interfere with the antigen-binding site. The fluoranthene moiety is a polycyclic aromatic hydrocarbon that exhibits fluorescence in the ultraviolet and blue regions of the spectrum, making it a valuable tool for various bioanalytical applications.
These application notes provide a detailed protocol for the conjugation of this compound to antibodies, including methods for antibody preparation, labeling, purification, and characterization of the final conjugate.
Principle of the Reaction
The labeling reaction is based on the nucleophilic addition of a thiol group from a cysteine residue on the antibody to the double bond of the maleimide ring of this compound. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group can also react with primary amines, and the maleimide ring is more susceptible to hydrolysis.
Materials and Reagents
-
Antibody to be labeled (in a suitable buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Spectrophotometer or plate reader
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Properties | ||
| Excitation Maximum (λex) | ~370 nm[2] | |
| Molar Extinction Coefficient (ε) | Data not available in search results | This value is crucial for calculating the Degree of Labeling (DOL). It is recommended to determine this experimentally or consult the manufacturer's data sheet if available. |
| Reaction Conditions | ||
| Antibody Concentration | 1-10 mg/mL[3][4] | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer pH | 7.0-7.5[1] | Maintains the specificity of the maleimide-thiol reaction. |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific antibody and desired degree of labeling.[5] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C[5] | |
| Purification | ||
| Method | Size-Exclusion Chromatography or Dialysis | To remove unconjugated dye. |
| Storage | ||
| Labeled Antibody | 4°C for short-term (up to 1 month), -20°C for long-term[6][7] | Protect from light. Avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Antibody Preparation
a. Buffer Exchange (if necessary): If the antibody solution contains primary amines (e.g., Tris buffer) or thiols, it is essential to exchange the buffer to a suitable reaction buffer like PBS at pH 7.2-7.4. This can be achieved using a desalting column or dialysis.
b. Reduction of Disulfide Bonds (Optional): To increase the number of available thiol groups, the disulfide bonds in the hinge region of the antibody can be reduced.
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[3][4]
-
Add a 10-fold molar excess of TCEP to the antibody solution.[8]
-
Incubate for 30 minutes at room temperature.
-
Remove the excess TCEP using a desalting column. The reduced antibody is now ready for labeling.
Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of the dye in anhydrous DMF or DMSO. For example, to prepare 100 µL of a 10 mM solution of this compound (MW: 297.31 g/mol ), dissolve 0.297 mg in 100 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh before each use.
Antibody Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently stirring or vortexing. The recommended molar ratio of dye to antibody is between 10:1 and 20:1.[5]
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rocking.[5]
Quenching the Reaction
After the incubation period, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to react with any excess this compound. Incubate for an additional 30 minutes at room temperature.
Purification of the Labeled Antibody
It is crucial to remove the unconjugated dye from the labeled antibody.
a. Size-Exclusion Chromatography:
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with PBS, pH 7.2.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled antibody with PBS. The first colored fraction will be the labeled antibody, while the unconjugated dye will elute later.
b. Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against a large volume of PBS, pH 7.2, at 4°C with several buffer changes over 24-48 hours.
Characterization of the Labeled Antibody
a. Determination of the Degree of Labeling (DOL): The DOL is the average number of fluorophore molecules conjugated to each antibody molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the excitation maximum of this compound, which is approximately 370 nm (A370).
-
Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A280 - (A370 x CF)] / ε_antibody where:
-
CF is the correction factor (A280 of the dye / A_max of the dye). This value needs to be determined for this compound.
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A370 / ε_dye where:
-
ε_dye is the molar extinction coefficient of this compound at its absorbance maximum. This value is not available in the provided search results and is essential for this calculation.
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Antibody Concentration (M)
b. Functional Analysis: It is important to verify that the labeling process has not compromised the antigen-binding affinity of the antibody. This can be assessed using techniques such as ELISA or flow cytometry.
Storage and Stability
Store the purified, labeled antibody at 4°C for short-term use (up to one month) or in single-use aliquots at -20°C for long-term storage.[6][7] It is crucial to protect the conjugate from light to prevent photobleaching.[7] Avoid repeated freeze-thaw cycles as this can lead to antibody degradation.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient free thiols on the antibody. | Perform a reduction step with TCEP before labeling. Ensure buffers are degassed to prevent re-oxidation of thiols. |
| Inactive this compound. | Prepare a fresh stock solution of the dye in anhydrous DMF or DMSO immediately before use. Store the solid dye desiccated and protected from light. | |
| Incorrect reaction pH. | Ensure the pH of the reaction buffer is between 7.0 and 7.5. | |
| Precipitation of Antibody during Labeling | High concentration of organic solvent from the dye stock. | Add the dye stock solution slowly while vortexing. Do not exceed 10% (v/v) of the organic solvent in the final reaction mixture. |
| Antibody instability. | Perform the labeling reaction at 4°C. | |
| High Background in Assays | Incomplete removal of unconjugated dye. | Ensure thorough purification by size-exclusion chromatography or extensive dialysis. |
Visualizations
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Chemical reaction for labeling an antibody with this compound.
References
- 1. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biotium.com [biotium.com]
- 6. Antibodies Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Antibody Storage and Antibody Shelf Life [labome.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols: N-(3-Fluoranthenyl)maleimide in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Fluoranthenyl)maleimide (FAM) is a thiol-reactive fluorescent probe that holds promise as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays. Its maleimide group allows for specific covalent labeling of cysteine residues in proteins and other biomolecules. With an excitation maximum in the ultraviolet range, FAM can serve as a valuable tool for studying molecular interactions, conformational changes, and enzymatic activities.
Photophysical and Chemical Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁NO₂ | [1] |
| Molecular Weight | 297.31 g/mol | [1] |
| Excitation Maximum (λex) | ~370 nm | [1][2][3] |
| Fluorescence Lifetime (τ) | ~20 ns | [1][2][3] |
| Reactive Group | Maleimide | [2] |
| Reactivity | Cysteine sulfhydryl groups | [2] |
Note on Emission Spectrum: The fluorescence emission spectrum of this compound is not widely reported. It is crucial to experimentally determine the emission maximum (λem) after conjugation to the biomolecule of interest in the desired buffer system. This is a critical first step before selecting a suitable FRET acceptor. Based on its excitation wavelength, the emission is expected to be in the blue-green region of the spectrum.
Experimental Protocols
Protocol 1: Determination of this compound Emission Spectrum
This protocol outlines the steps to determine the fluorescence emission spectrum of your FAM-labeled protein.
Materials:
-
This compound (FAM)
-
Protein of interest with a single cysteine residue
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.0, 150 mM NaCl
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrofluorometer
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of your protein in the Reaction Buffer.
-
FAM Stock Solution: Prepare a 10 mM stock solution of FAM in anhydrous DMSO.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the FAM stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove unconjugated FAM by passing the labeling reaction mixture through a size-exclusion chromatography column equilibrated with the Reaction Buffer.
-
Spectroscopic Measurement:
-
Dilute the purified, FAM-labeled protein to a concentration suitable for your spectrofluorometer (typically in the low micromolar range).
-
Set the excitation wavelength to 370 nm.
-
Scan the emission from 390 nm to 600 nm.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
Workflow for Emission Spectrum Determination:
Caption: Workflow for determining the fluorescence emission spectrum of a FAM-labeled protein.
Protocol 2: Protein Labeling with this compound for FRET
This protocol provides a detailed methodology for labeling a protein with FAM for subsequent FRET experiments.
Materials:
-
This compound (FAM)
-
Protein of interest containing one or more cysteine residues
-
Degassed Labeling Buffer: 50 mM phosphate buffer, pH 7.2, 150 mM NaCl, 1 mM EDTA
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they will react with the maleimide.
-
-
FAM Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Labeling Reaction:
-
While gently stirring, add a 10- to 20-fold molar excess of the FAM stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Stop the reaction by either adding a thiol-containing reagent like β-mercaptoethanol (if compatible with downstream applications) or by immediately proceeding to purification.
-
Remove unreacted FAM using dialysis, size-exclusion chromatography, or HPLC. The choice of method will depend on the protein's properties and the required purity.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at 370 nm (for FAM concentration).
-
Calculate the protein concentration using its extinction coefficient at 280 nm.
-
The extinction coefficient for FAM at 370 nm needs to be determined experimentally or obtained from the supplier.
-
Calculate the DOL using the following formula: DOL = (A_max of dye × Molar extinction coefficient of protein) / (A_280 of protein - (A_max of dye × CF)) × Molar extinction coefficient of dye (where CF is a correction factor for the dye's absorbance at 280 nm).
-
General Protein Labeling Workflow:
Caption: General workflow for labeling proteins with this compound.
Protocol 3: FRET Assay for Protein-Protein Interaction
This protocol describes a generalized FRET assay to study the interaction between two proteins, one labeled with FAM (the donor) and the other with a suitable acceptor dye.
Prerequisites:
-
The emission spectrum of the FAM-labeled protein has been determined.
-
A suitable acceptor fluorophore with an excitation spectrum that overlaps with the FAM emission spectrum has been chosen and conjugated to the second protein.
-
The Förster distance (R₀) for the FAM-acceptor pair has been calculated or estimated.
Materials:
-
FAM-labeled protein (Donor)
-
Acceptor-labeled protein (Acceptor)
-
Assay Buffer: A buffer system that maintains the stability and activity of both proteins.
-
Fluorometer or plate reader capable of measuring FRET.
Procedure:
-
Prepare Protein Solutions: Prepare stock solutions of the donor- and acceptor-labeled proteins at known concentrations in the Assay Buffer.
-
Donor-Only Control: In a microplate well or cuvette, add the donor-labeled protein to the desired final concentration. Measure the fluorescence intensity by exciting at 370 nm and measuring at the FAM emission maximum.
-
Acceptor-Only Control: In a separate well, add the acceptor-labeled protein to the desired final concentration. Excite at 370 nm and measure the fluorescence at the acceptor's emission maximum to determine any direct excitation of the acceptor (crosstalk).
-
FRET Measurement:
-
In a new well, add the donor-labeled protein to the same final concentration as in the donor-only control.
-
Add the acceptor-labeled protein. The concentration of the acceptor can be varied to perform a titration experiment.
-
Incubate the mixture for a sufficient time to allow for protein-protein interaction to reach equilibrium.
-
Excite the sample at 370 nm and measure the fluorescence emission at both the donor's and the acceptor's emission maxima.
-
-
Data Analysis:
-
Correct for background fluorescence and acceptor crosstalk.
-
Calculate the FRET efficiency (E) using the following formula based on the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, FRET can be measured by the sensitized emission of the acceptor.
-
The distance (r) between the donor and acceptor can be calculated using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6)
-
FRET Assay Signaling Pathway:
Caption: Schematic of a FRET assay for detecting protein-protein interaction.
Potential FRET Acceptor Pairs for FAM
The selection of a suitable FRET acceptor is critical and depends on the experimentally determined emission spectrum of the FAM-labeled biomolecule. Assuming an emission maximum in the 420-480 nm range, potential acceptor fluorophores that can be conjugated to the interacting partner include:
| Acceptor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reactive Group |
| Fluorescein | ~494 | ~518 | NHS ester, Maleimide |
| Alexa Fluor 488 | ~495 | ~519 | NHS ester, Maleimide |
| BODIPY FL | ~503 | ~512 | NHS ester, Maleimide |
| Eosin | ~518 | ~540 | Isothiocyanate |
| Rhodamine Green | ~502 | ~527 | NHS ester |
Note: The Förster distance (R₀) for each FAM-acceptor pair must be calculated using the spectral overlap integral of the FAM donor emission and the acceptor absorption spectra, along with the quantum yield of the donor and the extinction coefficient of the acceptor.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | - Insufficiently reduced cysteines- Inactive maleimide dye- Low protein concentration | - Ensure complete reduction of disulfides with TCEP.- Use fresh, anhydrous DMSO for dye stock.- Increase protein concentration during labeling. |
| No FRET Observed | - Proteins are not interacting- Distance between fluorophores is >10 nm- Poor spectral overlap- Incorrect orientation of fluorophores | - Confirm interaction with an orthogonal method.- Re-engineer labeling sites to be closer.- Choose a different acceptor with better spectral overlap.- This is an inherent limitation of FRET. |
| High Background/Crosstalk | - Direct excitation of the acceptor- Incomplete removal of free dye | - Use a narrower excitation filter for the donor.- Perform thorough purification after labeling.- Include acceptor-only controls and subtract the background. |
Conclusion
This compound is a promising thiol-reactive fluorescent probe for use as a FRET donor. Its utility in specific FRET applications requires initial characterization of its fluorescence emission spectrum upon conjugation. The protocols and guidelines provided in these application notes offer a systematic approach for researchers to successfully label their biomolecules with FAM and develop robust F-based assays to investigate a wide range of biological phenomena.
References
Application Notes and Protocols: A Step-by-Step Guide to Using Thiol-Reactive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-reactive fluorescent probes are indispensable tools for investigating protein structure and function, monitoring cellular processes, and advancing drug discovery. These probes selectively target the sulfhydryl (thiol) group of cysteine residues, which are relatively low in abundance compared to other amino acids like lysine. This specificity allows for precise, site-specific labeling of proteins and other biomolecules.[1] This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of thiol-reactive fluorescent probes.
Mechanism of Action
The specific labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research. Thiol-reactive dyes are a class of fluorescent molecules engineered to covalently bind to the sulfhydryl group (-SH) of cysteine residues within proteins. The reactivity of these dyes is centered around electrophilic functional groups that readily undergo nucleophilic attack by the thiolate anion (R-S⁻), which is the more reactive form of the thiol group. The most common thiol-reactive moieties are maleimides and haloacetamides (such as iodoacetamides).
-
Maleimides: These are the most widely used class of thiol-reactive fluorescent dyes. They react with thiols via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at a neutral or slightly acidic pH (6.5-7.5).[1][2][3]
-
Haloacetamides (Iodoacetamides): These reagents react with thiols through an S-alkylation reaction, forming a stable thioether linkage. Iodoacetamides are also highly selective for cysteine residues.[4]
Types of Thiol-Reactive Probes
A wide variety of fluorescent dyes have been functionalized with thiol-reactive groups, spanning the full visible spectrum and extending into the ultraviolet and near-infrared regions. Common fluorophore classes include:
-
Alexa Fluor™ Dyes: Known for their high brightness, photostability, and pH insensitivity.[5][6]
-
BODIPY™ Dyes: Characterized by their high extinction coefficients, high fluorescence quantum yields, and spectra that are relatively insensitive to solvent polarity and pH.[6][7][8][9]
-
Fluorescein Derivatives: Widely used green-fluorescent probes, including fluorescein-5-maleimide (F5M) and 5-iodoacetamidofluorescein (5-IAF).[5][6]
-
Coumarin Derivatives: Blue-fluorescent probes often used in fluorescence resonance energy transfer (FRET) studies.[10]
-
Rhodamine Derivatives: Bright and photostable red-fluorescent probes.
Applications
Thiol-reactive fluorescent probes have a broad range of applications in biological research and drug development, including:
-
Protein Labeling: For visualization in fluorescence microscopy, flow cytometry, and western blotting.[11][12]
-
Studying Protein Conformation and Dynamics: Using techniques like FRET to measure intramolecular distances.
-
Monitoring Protein-Protein Interactions: By labeling interacting partners with different fluorophores.
-
Quantification of Thiols: In complex biological samples to assess redox status.[2][13]
-
Drug Discovery: To screen for compounds that interact with specific cysteine residues on target proteins.
Data Presentation: Comparison of Common Thiol-Reactive Fluorescent Probes
The selection of an appropriate fluorescent probe depends on the specific application, available instrumentation, and the biochemical properties of the target. The following table summarizes key quantitative data for a range of commercially available thiol-reactive fluorescent probes. The data presented is for the thiol-conjugated form of the probes.
| Probe Name | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor™ 488 C5 Maleimide | Maleimide | 499 | 520 | 71,000[13] | 0.92[13] |
| BODIPY™ FL Iodoacetamide | Iodoacetamide | ~503 | ~512 | >80,000[8][9] | ~0.9[8] |
| Fluorescein-5-Maleimide | Maleimide | 492 | 515 | 83,000[14] | ~0.64[15] |
| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | 491 | 516 | ~75,000[15] | ~0.91 (Cys adduct)[15] |
| CPM (Coumarin) | Maleimide | 384 | 469 | 32,000 (unreacted) | Increases upon reaction[16][17] |
| ThioGlo™1 | Maleimide | 379 | 513 | Not readily available | Not readily available |
Experimental Protocols
Protocol 1: Labeling of Purified Proteins with Thiol-Reactive Probes
This protocol provides a general procedure for labeling a purified protein with a thiol-reactive fluorescent probe.
Materials:
-
Purified protein containing at least one accessible cysteine residue.
-
Thiol-reactive fluorescent probe (e.g., Alexa Fluor™ 488 C5 Maleimide).
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: 2-mercaptoethanol or L-cysteine.
-
Purification column (e.g., Sephadex G-25) or dialysis tubing.
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed by dialysis or a desalting column before adding the reactive dye, as it will compete for the probe. TCEP generally does not need to be removed.[3][4]
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the thiol-reactive fluorescent probe in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. Add the probe dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 1-10 mM to quench any unreacted probe. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength.
-
Protocol 2: Labeling of Live Cells with Thiol-Reactive Probes
This protocol outlines a general procedure for labeling intracellular thiols in live cells.
Materials:
-
Cultured cells.
-
Cell-permeant thiol-reactive fluorescent probe (e.g., monochlorobimane).
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer.
-
Cell culture medium.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or a multi-well plate for flow cytometry) and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the cell-permeant thiol-reactive probe in DMSO.
-
Dilute the probe stock solution to the desired final concentration (typically 1-100 µM) in pre-warmed serum-free cell culture medium or PBS.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.
-
-
Imaging or Analysis:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set, or prepare the cells for analysis by flow cytometry.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling a purified protein with a thiol-reactive fluorescent probe.
Caption: Reaction mechanism of a maleimide-based fluorescent probe with a cysteine residue.
Caption: Simplified signaling pathway of glutathione in cellular redox homeostasis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bachem.com [bachem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. pnas.org [pnas.org]
- 5. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. BODIPY | AAT Bioquest [aatbio.com]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 11. Thiol-Reactive Probes—Chapter 2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XFD488 C5 Maleimide | AAT Bioquest [aatbio.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
- 17. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for N-(3-Fluoranthenyl)maleimide in Protein-Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Fluoranthenyl)maleimide (FAM) is a thiol-reactive fluorescent probe that serves as a valuable tool for investigating protein-protein interactions. Its fluoranthene moiety provides a long fluorescence lifetime, making it particularly suitable for time-resolved fluorescence and anisotropy studies. The maleimide group enables specific covalent labeling of cysteine residues on proteins, allowing for the introduction of a fluorescent reporter at defined locations. These application notes provide an overview of FAM's properties and detailed protocols for its use in studying protein-protein interactions through various fluorescence-based techniques.
Key Applications
-
Fluorescence Polarization (FP) / Anisotropy: Monitoring changes in the rotational motion of a FAM-labeled protein upon binding to another protein.
-
Förster Resonance Energy Transfer (FRET): Measuring the proximity between a FAM-labeled donor and an acceptor-labeled interacting partner.
-
Fluorescence Quenching: Probing the local environment of the labeled cysteine residue and its accessibility to quenchers, which can change upon protein interaction.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound (FAM)
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁NO₂ | [1] |
| Molecular Weight | 297.31 g/mol | [1] |
| Excitation Maximum (λex) | 370 nm | [1][2] |
| Fluorescence Lifetime (τ) | 20 nsec | [1][2] |
| Reactive Group | Maleimide | [3][4] |
| Target Residue | Cysteine (thiol group) | [3][4] |
Table 2: General Parameters for Maleimide Labeling of Proteins
| Parameter | Recommended Range/Value | Notes | Reference |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [3][4] |
| Buffer pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction. | [3][4] |
| Reducing Agent (optional) | TCEP (10-100x molar excess) | To reduce disulfide bonds prior to labeling. DTT can be used but must be removed before adding the maleimide dye. | [3][5] |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | This should be optimized for each specific protein. | [5][6] |
| Reaction Time | 2 hours to overnight | Can be performed at 4°C or room temperature. | [3][4] |
| Solvent for Dye | Anhydrous DMSO or DMF | Prepare fresh before use. | [3][5] |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with this compound
This protocol outlines the steps for covalently attaching FAM to cysteine residues on a target protein.
-
Protein Preparation:
-
Dissolve the protein of interest in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, HEPES) to a final concentration of 1-10 mg/mL.[3][4] Buffers should not contain thiols.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).[3][5]
-
Incubate the mixture for 20-30 minutes at room temperature.[5]
-
-
FAM Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of FAM in anhydrous DMSO or DMF.[5][6] For example, for 1 µmol of dye, add 100 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved.[6] Unused stock solution can be stored at -20°C, protected from light and moisture, for up to a month if anhydrous DMSO is used.[5][6]
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the FAM stock solution to achieve a final dye-to-protein molar ratio of 10-20:1.[5][6] This ratio may require optimization.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[3][4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3][4]
-
-
Purification of the Labeled Protein:
-
Separate the FAM-labeled protein from the unreacted free dye. Common methods include:
-
Gel Filtration Chromatography: Use a Sephadex G-25 column (or similar) equilibrated with the desired buffer (e.g., 1X PBS).[6] The first colored band to elute will be the labeled protein.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer. This method is best for water-soluble maleimides.[4]
-
Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) appropriate for the target protein to remove the small, unreacted dye molecules.[6]
-
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance of the fluorophore (for FAM, this is around 370 nm).[5]
-
The DOL can be calculated using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.
-
-
Storage:
Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This protocol describes how to use a FAM-labeled protein to quantify its interaction with an unlabeled binding partner.
-
Assay Preparation:
-
Prepare a series of dilutions of the unlabeled protein in the assay buffer.
-
Prepare a solution of the FAM-labeled protein at a constant, low concentration (typically in the low nanomolar range) in the same assay buffer.
-
-
Assay Execution:
-
In a suitable microplate (e.g., a black, low-binding 96-well or 384-well plate), add a fixed volume of the FAM-labeled protein solution to each well.
-
Add an equal volume of the different concentrations of the unlabeled protein to the wells. Include a control with buffer only (no unlabeled protein).
-
Mix gently and incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for FAM (excitation ~370 nm, emission ~450-550 nm) and polarization filters.
-
The plate reader will measure the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light and calculate the polarization (P) or anisotropy (A) values.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the concentration of the unlabeled protein.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity.
-
Protocol 3: Förster Resonance Energy Transfer (FRET) Assay for Protein-Protein Interaction
This protocol details the use of a FAM-labeled protein as a FRET donor to study its interaction with a protein labeled with a suitable FRET acceptor.
-
Partner Protein Labeling:
-
Label the interacting partner protein with a suitable FRET acceptor dye (e.g., a rhodamine or cyanine derivative) that has an absorption spectrum overlapping with the emission spectrum of FAM. The labeling protocol will be similar to Protocol 1, targeting a specific residue on the partner protein.
-
-
Assay Setup:
-
Prepare solutions of the FAM-labeled donor protein and the acceptor-labeled partner protein in the assay buffer.
-
In a microplate or cuvette, mix the donor and acceptor-labeled proteins. To determine the FRET efficiency, it is common to keep the concentration of one partner constant while titrating the other.
-
-
FRET Measurement:
-
Excite the donor fluorophore (FAM) at its excitation maximum (~370 nm).
-
Measure the fluorescence emission at two wavelengths: the donor's emission maximum and the acceptor's emission maximum.[7]
-
An increase in acceptor emission upon donor excitation is indicative of FRET. A corresponding decrease in donor emission (quenching) will also occur.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the ratio of the acceptor and donor fluorescence intensities.
-
Plot the FRET efficiency or the change in donor/acceptor fluorescence as a function of the titrant concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd) of the protein-protein interaction.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: N-(3-Fluoranthenyl)maleimide (FAM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with N-(3-Fluoranthenyl)maleimide (FAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FAM) and what is it used for?
A1: this compound (FAM) is a fluorescent probe that is reactive towards thiol (sulfhydryl) groups.[1][2][3][4] It is commonly used to fluorescently label proteins, peptides, and other biomolecules at cysteine residues for detection and analysis in various experimental systems.[2][4]
Q2: I'm having trouble dissolving FAM. What solvents should I use?
A2: FAM is a hydrophobic molecule and is generally not soluble in aqueous buffers alone. It is recommended to first dissolve FAM in a dry, high-quality organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution before adding it to your aqueous reaction mixture.[5][6][7]
Q3: My FAM solution appears to have precipitated over time. Why did this happen and how can I prevent it?
A3: Precipitation of FAM from an organic stock solution can occur if the solvent has absorbed moisture, as FAM is poorly soluble in aqueous environments. To prevent this, use anhydrous DMSO or DMF and store the stock solution tightly capped at -20°C, protected from light. It is best to prepare fresh solutions for optimal performance. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.
Q4: After adding the FAM stock solution to my protein in an aqueous buffer, the solution became cloudy. What is causing this?
A4: The cloudiness or precipitation upon adding the FAM stock solution to your aqueous buffer is likely due to the low solubility of FAM in the aqueous environment. This can also be caused by the FAM-protein conjugate precipitating if the labeling ratio is too high, making the protein more hydrophobic.[8] To mitigate this, ensure rapid and thorough mixing when adding the FAM stock solution to the protein solution. It is also advisable to use the lowest effective concentration of the organic solvent in the final reaction mixture.
Q5: Can the pH of my buffer affect the solubility and reactivity of FAM?
A5: Yes, the pH of the reaction buffer is critical. For the maleimide-thiol reaction, a pH range of 6.5-7.5 is optimal for ensuring the specific and efficient labeling of thiol groups.[9] At pH values above 8.0, maleimides can become unstable and prone to hydrolysis, which can affect their reactivity and potentially lead to the formation of non-fluorescent byproducts.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Problem 1: FAM Powder Will Not Dissolve
| Potential Cause | Solution |
| Incorrect solvent | Use anhydrous (dry) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution.[5][6][7] |
| Low-quality solvent | Ensure the DMSO or DMF is of high purity and has not been exposed to moisture. |
| Insufficient mixing | Vortex the stock solution thoroughly to ensure complete dissolution. Gentle warming may be attempted, but be cautious of potential degradation. |
Problem 2: Precipitation Occurs When Adding FAM Stock to Aqueous Buffer
| Potential Cause | Solution |
| Poor aqueous solubility of FAM | Add the FAM stock solution dropwise to the vigorously stirring or vortexing aqueous buffer to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation. |
| High concentration of organic solvent | Keep the final concentration of DMSO or DMF in the reaction mixture as low as possible (typically under 10% v/v) to maintain the solubility of the protein and the FAM-protein conjugate. |
| Buffer incompatibility | Ensure your buffer does not contain any components that may react with the maleimide or cause the dye to precipitate. Buffers containing free thiols like DTT or 2-mercaptoethanol should be avoided. |
Problem 3: Labeled Protein Precipitates from Solution
| Potential Cause | Solution |
| High degree of labeling | The hydrophobic nature of the FAM molecule can cause the protein to become less soluble as more dye molecules are attached.[8] Reduce the molar ratio of FAM to protein in the labeling reaction to achieve a lower degree of labeling.[8] |
| Protein denaturation | The organic solvent used to dissolve the FAM may cause denaturation and subsequent precipitation of some proteins. Minimize the final concentration of the organic solvent in the reaction mixture. |
| Change in protein isoelectric point | The addition of the FAM molecule can alter the overall charge and isoelectric point of the protein, potentially leading to precipitation at the pH of the buffer. Consider adjusting the pH of the buffer or using a different buffer system. |
Data Presentation
Table 1: Qualitative Solubility of this compound (FAM)
| Solvent | Solubility | Recommended Use |
| Water & Aqueous Buffers | Poor/Insoluble | Not recommended for initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions.[5][6][7] |
| N,N-Dimethylformamide (DMF) | Soluble | Recommended for preparing concentrated stock solutions.[6][7] |
| Ethanol | Sparingly Soluble | May be used in some cases, but DMSO and DMF are preferred for higher concentrations. |
| Chloroform | Soluble | Not typically used in biological labeling experiments due to protein denaturation. |
Experimental Protocols
Protocol 1: Preparation of a FAM Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex the vial until the FAM is completely dissolved. A brief centrifugation can help collect the solution at the bottom of the vial.
-
Store the stock solution at -20°C, protected from light. For best results, use the stock solution fresh or within a short period.
Protocol 2: General Protocol for Protein Labeling with FAM
-
Prepare the Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline - PBS). The buffer should be free of any primary amines (like Tris) or thiol-containing compounds.
-
Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. Note: If using DTT (dithiothreitol), it must be removed before adding FAM, as it will compete for the maleimide.
-
Perform the Labeling Reaction: While gently stirring the protein solution, add the FAM stock solution dropwise. The molar ratio of FAM to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of FAM is common.[10]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted FAM from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.
Visualizations
Caption: Experimental workflow for protein labeling with FAM.
Caption: Troubleshooting workflow for FAM solubility issues.
References
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. biotium.com [biotium.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing N-(3-Fluoranthenyl)maleimide Labeling Efficiency
Welcome to the technical support center for N-(3-Fluoranthenyl)maleimide (FAM) labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound (FAM) with a target molecule?
A1: this compound (FAM) reacts with thiol groups (also known as sulfhydryl groups), which are most commonly found on cysteine residues within proteins. The reaction is a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond. This reaction is highly specific for thiols at a neutral pH range (6.5-7.5).[1][2]
Q2: What are the optimal pH conditions for FAM labeling?
A2: The optimal pH range for the reaction between maleimides and thiols is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis, and the reactivity of primary amines (e.g., on lysine residues) towards the maleimide increases, leading to non-specific labeling.[1][3][4]
Q3: How should I prepare and store my FAM stock solution?
A3: FAM, like most fluorescent dyes, should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[5][6] It is recommended to prepare the stock solution immediately before use. If storage is necessary, it should be stored at -20°C, protected from light and moisture. Aqueous solutions of maleimides are not stable and should not be stored.[5][6]
Q4: My protein has disulfide bonds. How can I label it with FAM?
A4: Disulfide bonds do not react with maleimides.[2] To label cysteine residues involved in disulfide bonds, you must first reduce the disulfide bonds to free thiols. This is typically done using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed from the protein solution before adding FAM, as the free thiols in DTT will compete with the protein's thiols for reaction with the maleimide.[4][6]
Q5: How can I remove unreacted FAM after the labeling reaction?
A5: Unreacted FAM can be removed using size-based separation techniques. For proteins, size exclusion chromatography (e.g., a desalting column) is a common and effective method.[5] Dialysis or the use of spin concentrators are also viable options for separating the labeled protein from the smaller, unreacted dye molecules.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction pH is too low (<6.5), reducing the nucleophilicity of the thiol group. | Adjust the reaction buffer to a pH between 7.0 and 7.5.[1][4] |
| Oxidation of Thiols: Free thiol groups on the protein have re-formed disulfide bonds or have been otherwise oxidized. | Degas all buffers to remove oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] | |
| Insufficient Molar Excess of FAM: The amount of FAM is not sufficient to label all available thiol groups. | Increase the molar ratio of FAM to protein. A 10-20 fold molar excess of dye to protein is a common starting point, but this may need to be optimized. For saturating all cysteine residues, a 50-100 fold excess of dye over cysteine may be necessary.[7] | |
| Presence of Competing Thiols: The reaction buffer or protein stock contains other thiol-containing compounds (e.g., DTT, β-mercaptoethanol). | Ensure all buffers are free of extraneous thiols. If DTT was used for reduction, it must be removed prior to labeling.[6] | |
| Hydrolysis of FAM: The maleimide group on the FAM molecule has been hydrolyzed due to exposure to high pH or prolonged storage in aqueous solution. | Prepare fresh FAM stock solution in anhydrous DMSO or DMF immediately before use. Avoid pH values above 8.0 in the reaction buffer.[4][5] | |
| Protein Precipitation during Labeling | Poor Solubility of FAM: FAM may have limited solubility in aqueous buffers, leading to aggregation when added to the reaction mixture. | Add the FAM stock solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) is low (typically <10%).[2] |
| Protein Instability: The labeling conditions (e.g., pH, temperature, presence of organic solvent) are causing the protein to denature and precipitate. | Optimize the reaction conditions. Try performing the reaction at a lower temperature (e.g., 4°C overnight instead of 2 hours at room temperature).[4][5] Screen different buffer compositions for optimal protein stability. | |
| Non-Specific Labeling | High pH: The reaction pH is above 7.5, leading to the reaction of FAM with primary amines (e.g., lysine residues). | Maintain the reaction pH in the optimal range of 6.5-7.5 to ensure high selectivity for thiol groups.[1][3] |
| Inconsistent Results | Variability in the Number of Free Thiols: The extent of disulfide bond reduction is not consistent between experiments. | Standardize the reduction protocol, including the concentration of the reducing agent, incubation time, and temperature. Quantify the number of free thiols before each labeling reaction using a method like Ellman's test.[8] |
| Degradation of FAM Stock: The FAM stock solution has degraded due to improper storage (exposure to light or moisture). | Store the FAM stock solution at -20°C, protected from light, and in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data on Labeling Efficiency
Table 1: Effect of Dye:Thiol Molar Ratio on Labeling Efficiency
Note: Data is illustrative and based on the labeling of human Carbonic Anhydrase (1 cysteine residue) with BODIPY™ FL Maleimide. Efficiency is represented as a relative fluorescence intensity.
| Dye:Thiol Molar Ratio | Relative Labeling Efficiency |
| 1:1 | Low |
| 5:1 | Moderate |
| 10:1 | High |
| 25:1 | High (Saturation) |
| 50:1 | High (Saturation) |
| 100:1 | High (Saturation) |
Observation: A molar excess of the maleimide dye is required to achieve high labeling efficiency, with saturation typically observed at ratios of 10:1 and above for this particular protein.[7]
Table 2: Effect of pH on Maleimide Reaction and Side Reactions
| pH | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis |
| 6.0 | Moderate | Negligible | Very Low |
| 6.5 | Good | Very Low | Low |
| 7.0 | Optimal | Low | Moderate |
| 7.5 | High | Increasing | Increasing |
| 8.0 | High | Significant | High |
| 8.5 | High | High | Very High |
Observation: The optimal pH for specific thiol labeling is a compromise between maximizing the reaction rate with thiols while minimizing side reactions with amines and hydrolysis of the maleimide.[1][3]
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Prepare Protein Solution: Dissolve the protein in a degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Add Reducing Agent: Add a 10- to 50-fold molar excess of TCEP to the protein solution. If using DTT, it must be removed after reduction.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Proceed to Labeling: The reduced protein is now ready for labeling with FAM.
Protocol 2: FAM Labeling of a Protein
-
Prepare FAM Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Initiate Labeling Reaction: While gently vortexing the reduced protein solution, add the desired molar excess of the FAM stock solution (e.g., a 10- to 20-fold molar excess over the protein concentration). Ensure the final concentration of the organic solvent is below 10%.
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purify the Conjugate: Remove unreacted FAM by size exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer.
-
Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of FAM (around 370 nm).[9] The molar extinction coefficient of the protein and FAM are required for this calculation.
Visualizations
Caption: Experimental workflow for this compound labeling of a protein.
Caption: Reaction mechanism of thiol-maleimide conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
preventing non-specific binding of N-(3-Fluoranthenyl)maleimide
Welcome to the technical support center for N-(3-Fluoranthenyl)maleimide (FAM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FAM) and what is its primary application?
This compound is a fluorescent probe that is reactive towards thiol (sulfhydryl) groups.[1] Its primary application is in the fluorescent labeling of proteins, peptides, and other biomolecules that contain cysteine residues. This allows for the study of protein structure, function, and interactions.
Q2: What are the main causes of non-specific binding of FAM?
Non-specific binding of FAM can arise from two primary sources:
-
Hydrophobic Interactions: The fluoranthenyl group of FAM is hydrophobic, which can lead to its adsorption onto hydrophobic regions of proteins or other surfaces, independent of the thiol-maleimide reaction.[2][3]
-
Off-Target Reactions: While the maleimide group is highly selective for thiols, particularly within a pH range of 6.5-7.5, it can undergo side reactions with other nucleophiles, such as amines, especially at higher pH values.[4]
Q3: What are the consequences of non-specific binding?
Q4: What are common side reactions of maleimide chemistry that I should be aware of?
Besides non-specific binding, researchers should be aware of:
-
Hydrolysis: The maleimide ring can undergo hydrolysis, rendering it inactive and unable to react with thiols. The resulting thioether bond can also be hydrolyzed, especially at a non-neutral pH.[6][7][8]
-
Retro-Michael Addition (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is potentially reversible. This can lead to the transfer of the FAM label to other thiol-containing molecules in the sample, such as glutathione.[7][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High Background Fluorescence
High background fluorescence is often a direct result of non-specific binding of the FAM probe.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Excess Unbound Probe | Optimize the washing steps after labeling. Increase the number of washes (3-5 times) and the volume of the wash buffer. Extend the duration of each wash to ensure complete removal of unbound FAM.[5][10] |
| Hydrophobic Adsorption | Include a blocking step before labeling. Use blocking agents like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.[11][12][13] Add a non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, to the wash buffer to disrupt hydrophobic interactions.[14][15][16] |
| Inappropriate Probe Concentration | Perform a titration experiment to determine the optimal concentration of FAM. Using too high a concentration increases the likelihood of non-specific binding.[10] |
| Sub-optimal pH | Ensure the reaction buffer pH is maintained between 6.5 and 7.5. This pH range favors the specific reaction with thiols and minimizes side reactions with other nucleophiles.[4][17] |
Problem 2: Low or No Specific Signal
A weak or absent signal from the target molecule can be due to several factors related to the probe's reactivity and the experimental conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Hydrolysis of FAM | Prepare fresh stock solutions of FAM in an anhydrous solvent like DMSO or DMF and use them immediately. Avoid prolonged storage of aqueous working solutions.[4] |
| Oxidized Thiols | Ensure that the thiol groups on the target protein are in a reduced state. Pre-treat the sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT if it cannot be removed before adding the maleimide probe, as it will compete for the reaction. |
| Instability of the Conjugate | After conjugation, consider lowering the pH of the buffer to increase the stability of the thioether bond and reduce the risk of retro-Michael addition.[8][18] |
| Insufficient Incubation Time/Temperature | Optimize the incubation time and temperature for the labeling reaction. While the reaction is generally fast, ensuring sufficient time for completion is important. |
Experimental Protocols
Protocol 1: General Protein Labeling with FAM
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest with available cysteine residues
-
This compound (FAM)
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
TCEP (tris(2-carboxyethyl)phosphine) (optional)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Blocking: Add an equal volume of 2% BSA in PBS to the protein solution (final BSA concentration of 1%) and incubate for 30 minutes at room temperature to block non-specific binding sites.
-
FAM Stock Solution: Prepare a 10 mM stock solution of FAM in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the FAM stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing and Purification:
-
Remove the unreacted FAM by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Alternatively, perform dialysis against PBS with several buffer changes.
-
-
Quantification: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the FAM (refer to the manufacturer's specifications for the absorbance maximum and extinction coefficient).
Protocol 2: Quantitative Assessment of Labeling Efficiency
This protocol allows for the determination of the ratio of FAM molecules per protein molecule.
Procedure:
-
After purification of the labeled protein (from Protocol 1), measure the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the absorbance maximum of FAM.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of FAM at 280 nm.
-
Corrected A280 = A280 - (AFAMmax * CF)
-
Where CF is the correction factor (A280 of free FAM / Amax of free FAM).
-
-
Calculate the molar concentration of the protein.
-
Calculate the molar concentration of FAM using its molar extinction coefficient at its absorbance maximum.
-
The degree of labeling is the ratio of the molar concentration of FAM to the molar concentration of the protein.
Visualizations
Caption: Experimental workflow for protein labeling with FAM.
Caption: Troubleshooting logic for high background fluorescence.
Caption: Pathways of FAM interaction with proteins.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. Reappraisal of the binding processes of N-(3-pyrene)maleimide as a fluorescent probe of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. How do I reduce high background in my FISH assay? [ogt.com]
- 6. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. High-Throughput Screening of Protein-Detergent Complexes Using Fluorescence Polarization Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: N-(3-Fluoranthenyl)maleimide (FAM)
Welcome to the technical support center for N-(3-Fluoranthenyl)maleimide (FAM), a thiol-reactive fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of FAM in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main spectral properties of this compound?
This compound is a fluorescent probe with a maximum excitation wavelength of approximately 370 nm.[1][2][3] It is particularly noted for its long fluorescence lifetime, which is around 20 nanoseconds, making it suitable for studying time-dependent processes of biopolymers.[1][2][3]
Q2: How does the stability of the FAM-thiol conjugate compare to other maleimide conjugates?
The stability of the bond formed between a maleimide and a thiol (a succinimidyl thioether linkage) is a critical factor in bioconjugation. This linkage can be susceptible to two main degradation pathways:
-
Retro-Michael reaction (Thiol Exchange): The reversal of the initial conjugation reaction, especially in the presence of other thiols like glutathione, can lead to the dissociation of the conjugate.
-
Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable, ring-opened maleamic acid derivative.
This compound is an N-aryl maleimide. Research indicates that N-aryl maleimides form more stable conjugates with thiols compared to commonly used N-alkyl maleimides.[4] This increased stability is attributed to a faster rate of hydrolysis of the thiosuccinimide ring, which converts it to a succinamic acid structure that is resistant to thiol exchange.[4][5] Cysteine-linked antibody-drug conjugates prepared with N-aryl maleimides showed significantly less deconjugation in thiol-containing buffer and serum over 7 days compared to those made with N-alkyl maleimides.
Q3: What factors can influence the photobleaching of FAM?
-
Excitation Light Intensity: Higher light intensity leads to faster photobleaching.
-
Duration of Exposure: Prolonged exposure to excitation light will increase the extent of photobleaching.
-
Local Environment: The solvent, pH, and presence of oxidizing or reducing agents can affect the photostability of the fluorophore. The fluoranthene moiety itself is known to be susceptible to photooxidation.[6][7]
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.
Q4: What can I do to minimize photobleaching in my experiments with FAM?
To minimize photobleaching, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or by only illuminating the sample when acquiring data.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or buffer to reduce photobleaching. These reagents work by scavenging free radicals and reactive oxygen species.
-
Deoxygenate Solutions: If compatible with your experimental system, deoxygenating your buffers can significantly reduce photobleaching.
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal After Labeling
| Possible Cause | Troubleshooting Step |
| Inefficient Labeling Reaction | Verify Thiol Availability: Ensure the thiol group on your protein or peptide is reduced and available for reaction. Consider a pre-incubation step with a reducing agent like DTT or TCEP, followed by its removal before adding FAM. Check Reaction pH: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5. Optimize FAM Concentration: Use a sufficient molar excess of FAM to your thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point. Confirm FAM Integrity: Ensure the FAM reagent has not been hydrolyzed prior to use. Prepare fresh solutions of FAM in an anhydrous organic solvent like DMF or DMSO. |
| Hydrolysis of FAM | The maleimide group can hydrolyze in aqueous solutions, especially at pH > 8.0, rendering it unreactive towards thiols. Prepare FAM solutions immediately before use and add them to the reaction mixture promptly. |
| Precipitation of FAM | FAM is a hydrophobic molecule. Ensure that the final concentration of the organic solvent used to dissolve FAM does not cause precipitation of your biomolecule. |
Issue 2: Gradual Decrease in Fluorescent Signal Over Time (in the absence of continuous illumination)
| Possible Cause | Troubleshooting Step |
| Thiol Exchange with Other Molecules | If your experimental buffer contains other thiol-containing molecules (e.g., DTT, β-mercaptoethanol, or high concentrations of glutathione), these can compete with the FAM-thiol bond, leading to deconjugation. Purify the FAM-labeled conjugate to remove excess thiols. If a reducing environment is necessary, consider using a less reactive reducing agent or a lower concentration. |
| Instability of the Labeled Biomolecule | The decrease in signal may be due to the degradation or aggregation of the labeled protein or peptide itself. Perform control experiments to assess the stability of the unlabeled biomolecule under the same conditions. |
| Hydrolysis of the Succinimide Ring | While hydrolysis leads to a more stable linkage, it can sometimes be slow. However, this is less likely to be the primary cause of rapid signal loss. The rate of hydrolysis is dependent on the N-substituent of the maleimide and pH. For N-aryl maleimides like FAM, this process is generally faster than for N-alkyl maleimides.[4][8] |
Issue 3: Rapid Loss of Signal During Microscopic Observation (Photobleaching)
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce Laser Power/Lamp Intensity: Use neutral density filters or adjust the settings on your microscope to decrease the illumination intensity. Use a More Sensitive Detector: A more sensitive detector will allow you to use lower excitation power while maintaining a good signal. |
| Prolonged Exposure to Light | Minimize Illumination Time: Use shorter exposure times for image acquisition. For time-lapse imaging, increase the interval between acquisitions. Use a Shutter: Ensure that the illumination source is only on during image capture. |
| Presence of Oxygen | Use an Antifade Mounting Medium: Mount your samples in a medium containing an antifade reagent to quench reactive oxygen species. Deoxygenate Buffers: If your experimental setup allows, use deoxygenated buffers. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following tables provide illustrative data for related N-substituted maleimides to offer a comparative context for stability.
Table 1: Half-lives of Thiol Exchange for N-Substituted Maleimide-Thiol Adducts in the Presence of Glutathione
| N-Substituent of Maleimide | Thiol Conjugate | Half-life of Conversion (hours) | Extent of Conversion (%) | Reference |
| N-ethyl | 4-mercaptophenylacetic acid | 18 | 12.3 | [9] |
| N-phenyl | 4-mercaptophenylacetic acid | 3.1 | 89.5 | [9] |
| N-ethyl | N-acetyl-L-cysteine | 258 | 0.8 | [9] |
This data illustrates that N-aryl (N-phenyl) maleimide adducts can be more susceptible to thiol exchange than N-alkyl (N-ethyl) adducts under certain conditions.
Table 2: Half-lives of Hydrolysis for N-Substituted Thiosuccinimide Adducts (pH 7.4, 37°C)
| N-Substituent of Maleimide | Half-life of Hydrolysis (hours) | Reference |
| N-alkyl | 27 | [8] |
| N-aryl | 1.5 | [8] |
| N-fluorophenyl | 0.7 | [8] |
This data demonstrates that the succinimide ring of N-aryl maleimide adducts hydrolyzes significantly faster than that of N-alkyl maleimide adducts. This rapid hydrolysis leads to a more stable final conjugate that is resistant to thiol exchange.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with FAM
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5. If the protein has been stored in a buffer containing thiols, it must be removed by dialysis or size-exclusion chromatography. If the thiols are oxidized, they may need to be reduced with a reagent like DTT or TCEP, followed by removal of the reducing agent.
-
FAM Solution Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the FAM solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Purification: Remove the unreacted FAM by size-exclusion chromatography, dialysis, or another suitable purification method.
Protocol 2: Assessing the Stability of a FAM-Thiol Conjugate
-
Conjugate Preparation and Purification: Prepare and purify the FAM-labeled biomolecule as described in Protocol 1.
-
Stability Assay Setup: Incubate the purified FAM-conjugate in a buffer of interest (e.g., PBS, pH 7.4) at a specific temperature (e.g., 37°C). To assess stability against thiol exchange, a separate sample should be incubated in the same buffer supplemented with a physiological concentration of a competing thiol, such as 1-5 mM glutathione (GSH).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each reaction mixture.
-
Analysis: Analyze the aliquots by a suitable method to quantify the amount of intact conjugate. High-performance liquid chromatography (HPLC) with fluorescence and/or mass spectrometry detection is a common method. The decrease in the peak corresponding to the intact FAM-conjugate over time indicates instability.
Visualizations
Caption: Workflow for labeling a thiol-containing protein with FAM.
Caption: Troubleshooting guide for unexpected signal loss.
Caption: Stability pathways of a FAM-thiol conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kinampark.com [kinampark.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoinduced toxicity of three polycyclic aromatic hydrocarbons (fluoranthene, pyrene, and naphthalene) to the duckweed Lemna gibba L. G-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Purification of N-(3-Fluoranthenyl)maleimide (FAM) Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of N-(3-Fluoranthenyl)maleimide (FAM) labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FAM) and why is it used for protein labeling?
A1: this compound (FAM) is a fluorescent probe that contains a maleimide group. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of proteins, forming a stable thioether bond. This specificity allows for targeted labeling of proteins. FAM is used to attach a fluorescent tag to a protein, enabling its detection and tracking in various biological assays.
Q2: What are the key challenges in purifying FAM-labeled proteins?
A2: The primary challenges stem from the hydrophobic nature of the fluoranthenyl group in FAM. This can lead to:
-
Protein aggregation: The increased hydrophobicity of the labeled protein can cause it to aggregate and precipitate out of solution.
-
Non-specific binding: The hydrophobic FAM moiety can interact non-specifically with chromatography resins, leading to poor separation and recovery.
-
Difficulty in removing unreacted dye: Free FAM, being hydrophobic, can associate with the labeled protein, making its removal challenging.
Q3: Which purification methods are suitable for FAM-labeled proteins?
A3: Several chromatography techniques can be employed, often in combination:
-
Gel Filtration Chromatography (Size Exclusion Chromatography - SEC): Separates molecules based on size. It is effective for removing unreacted small-molecule dyes from larger labeled proteins.
-
Ion Exchange Chromatography (IEX): Separates proteins based on their net charge. This can be effective if the labeling process does not significantly alter the protein's overall charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method can be particularly useful for separating labeled from unlabeled protein, as the FAM label increases the protein's hydrophobicity.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Symptoms:
-
Low degree of labeling (DOL) calculated after purification.
-
Weak fluorescent signal from the purified protein.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete reduction of disulfide bonds | Cysteine residues may be oxidized and forming disulfide bonds, which are unreactive with maleimides. Solution: Pretreat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used, but must be removed before adding the maleimide reagent. |
| Presence of thiol-containing substances in the buffer | Buffers containing components like DTT or β-mercaptoethanol will compete with the protein for reaction with the FAM-maleimide. Solution: Ensure all buffers are free of thiol-containing reagents. Use buffers such as PBS, HEPES, or Tris at a pH of 7.0-7.5. |
| Hydrolysis of the maleimide group | Maleimides can hydrolyze in aqueous solutions, especially at higher pH, rendering them unreactive. Solution: Prepare the FAM-maleimide solution in a dry organic solvent like DMSO or DMF immediately before use. Avoid storing the dye in aqueous buffers. |
| Insufficient dye concentration or reaction time | The reaction may not have gone to completion. Solution: Optimize the molar ratio of dye to protein (a 10- to 20-fold molar excess of dye is a good starting point) and the incubation time (typically 2 hours at room temperature or overnight at 4°C). |
Issue 2: Protein Aggregation and Precipitation
Symptoms:
-
Visible precipitate or cloudiness in the solution after the labeling reaction or during purification.
-
Low recovery of the labeled protein.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Increased hydrophobicity due to FAM labeling | The fluoranthenyl group is highly hydrophobic, and its addition to the protein surface can promote self-association and aggregation. Solution: Include non-ionic detergents (e.g., 0.01% Tween-20), glycerol (5-10%), or other stabilizing agents in the reaction and purification buffers. Work at lower protein concentrations if possible. |
| Incorrect buffer conditions (pH or salt concentration) | The pH of the buffer may be too close to the isoelectric point (pI) of the labeled protein, minimizing its solubility. Solution: Adjust the buffer pH to be at least one unit away from the pI of the protein. Optimizing the salt concentration can also help; for some proteins, increasing ionic strength can improve solubility. |
Issue 3: Presence of Free Dye in the Final Product
Symptoms:
-
High background fluorescence in assays.
-
Incorrectly high degree of labeling calculation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inefficient removal of unreacted FAM-maleimide | Due to its hydrophobicity, free FAM can associate with the labeled protein and co-elute during some purification steps. Solution: Use a multi-step purification strategy. Start with gel filtration to separate by size, followed by HIC to separate based on the increased hydrophobicity of the labeled protein. Dialysis is generally not very effective for removing hydrophobic dyes. |
| Non-covalent binding of the dye to the protein | The hydrophobic FAM dye can adsorb to hydrophobic patches on the protein surface. Solution: In addition to chromatography, consider a wash step with a buffer containing a mild non-ionic detergent or a small amount of organic solvent to disrupt these non-covalent interactions. |
Data Presentation
Table 1: Comparison of Purification Techniques for FAM-Labeled Proteins (Expected Outcomes)
| Technique | Principle | Typical Protein Recovery | Purity | Key Advantage for FAM-labeled proteins |
| Gel Filtration (SEC) | Separation by size | > 90% | Good | Efficient removal of small, unreacted FAM dye. |
| Ion Exchange (IEX) | Separation by charge | 70-90% | Good to Excellent | Can separate labeled from unlabeled protein if there's a charge difference. |
| Hydrophobic Interaction (HIC) | Separation by hydrophobicity | 60-80% | Excellent | High potential to resolve labeled from unlabeled protein due to the hydrophobicity of FAM. |
Note: These are general estimates and actual results will vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound (FAM)
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
FAM-Maleimide Solution Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
-
Labeling Reaction:
-
Add the FAM-maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to quench the unreacted FAM-maleimide.
-
Protocol 2: Purification of FAM-Labeled Protein using Gel Filtration Chromatography
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with at least 2 column volumes of the desired storage buffer (e.g., PBS, pH 7.4).
-
Sample Application: Apply the labeling reaction mixture to the top of the column.
-
Elution: Elute the sample with the equilibration buffer. The FAM-labeled protein will elute in the void volume, while the smaller, unreacted FAM-maleimide will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and the fluorescence of FAM (Excitation: ~370 nm, Emission: varies with environment) to identify the fractions containing the purified labeled protein.
Protocol 3: Purification using Hydrophobic Interaction Chromatography (HIC)
-
Column and Buffer Preparation:
-
Select a HIC resin (e.g., Phenyl Sepharose).
-
Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0) and a low-salt elution buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
-
Column Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Preparation and Loading: Add ammonium sulfate to the protein sample to match the concentration in the binding buffer. Load the sample onto the column.
-
Elution: Elute the bound proteins using a decreasing salt gradient (from binding buffer to elution buffer). The more hydrophobic, FAM-labeled protein will bind more tightly and elute at a lower salt concentration than the unlabeled protein.
-
Fraction Collection and Analysis: Collect fractions and analyze for protein content and fluorescence to identify the purified FAM-labeled protein.
Visualizations
Caption: Experimental workflow for FAM-maleimide labeling and purification.
Caption: Troubleshooting decision tree for FAM-labeled protein purification.
how to improve signal-to-noise ratio with N-(3-Fluoranthenyl)maleimide
Welcome to the technical support center for N-(3-Fluoranthenyl)maleimide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent probe that reacts specifically with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins.[1][2] It is used to label proteins and other biomolecules to study their structure, function, and interactions.[3] It has a maximum excitation wavelength of approximately 370 nm.[3]
Q2: What are the main causes of a low signal-to-noise ratio when using this compound?
A2: A low signal-to-noise ratio can stem from several factors:
-
Low Signal: Inefficient labeling of the target molecule, fluorescence quenching, or using suboptimal excitation/emission wavelengths.
-
High Background (Noise): Presence of unbound excess dye, non-specific binding of the dye to surfaces or other molecules, or hydrolysis of the maleimide group leading to fluorescent byproducts.[4]
Q3: How can I increase the labeling efficiency of my protein with this compound?
A3: To increase labeling efficiency, consider the following:
-
Ensure Thiol Availability: If your protein has disulfide bonds, you may need to reduce them to free up thiol groups. This can be done using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[5]
-
Optimize pH: The reaction between maleimides and thiols is most efficient at a pH range of 6.5-7.5.[2] At higher pH values, the maleimide group can undergo hydrolysis, and the risk of reaction with amines increases.
-
Dye-to-Protein Ratio: Use a molar excess of the maleimide dye to the protein to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of the dye.[5]
Q4: What is fluorescence quenching and how can I minimize it?
A4: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance.[6][7] With maleimide-based dyes, quenching can occur due to interactions with the local environment on the protein or with other molecules in the solution.[4][6] To minimize quenching, ensure proper protein folding and consider the hydrophobicity of the dye's environment. In some cases, the choice of a different linker on the dye or a different labeling site on the protein may be necessary.
Q5: How do I remove unbound this compound after the labeling reaction?
A5: It is crucial to remove any unreacted dye to reduce background fluorescence. Common methods for purification include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This separates the larger labeled protein from the smaller, unbound dye molecules.
-
Dialysis: This is another effective method for removing small molecules from protein solutions.
-
Spin Columns: These are a quick and convenient option for smaller sample volumes.
Troubleshooting Guides
Issue 1: Low Fluorescence Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Labeling | 1. Verify Thiol Availability: Perform a thiol quantification assay (e.g., Ellman's reagent) before labeling. If necessary, treat with a reducing agent like TCEP.[5] 2. Optimize Reaction pH: Ensure the labeling buffer is within the optimal pH range of 6.5-7.5.[2] 3. Increase Dye Concentration: Incrementally increase the molar excess of this compound. | Increased degree of labeling, leading to a stronger signal from the target molecule. |
| Fluorescence Quenching | 1. Assess Protein Conformation: Ensure the protein is properly folded and stable in the labeling buffer. 2. Modify Buffer Conditions: Altering the ionic strength or including additives may reduce quenching effects. | Restoration of expected fluorescence intensity. |
| Incorrect Instrument Settings | 1. Verify Excitation/Emission Wavelengths: Use an excitation wavelength around 370 nm and determine the optimal emission wavelength for your specific conjugate and instrument.[3][8] 2. Optimize Gain/Exposure: Adjust detector settings to maximize signal detection without saturating the detector. | Enhanced detection of the fluorescent signal. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Unbound Dye | 1. Thorough Purification: After labeling, purify the conjugate using size-exclusion chromatography, dialysis, or spin columns to remove all unbound dye. | Significant reduction in background signal from the solution. |
| Non-Specific Binding | 1. Blocking Agents: Include a blocking agent like BSA (Bovine Serum Albumin) in your assay buffer to prevent the dye-conjugate from sticking to surfaces. 2. Detergents: Adding a mild non-ionic detergent (e.g., Tween-20) can help reduce hydrophobic interactions. | Lower background signal from assay plates or imaging surfaces. |
| Maleimide Hydrolysis | 1. Control pH: Avoid pH values above 7.5 during labeling to minimize hydrolysis of the maleimide ring.[9] 2. Fresh Reagents: Prepare the this compound solution immediately before use. | Reduced presence of fluorescent hydrolysis byproducts. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
-
Prepare the Protein:
-
Dissolve the protein in a suitable buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. The buffer should be free of any thiol-containing compounds.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: The labeling reaction can be performed in the presence of TCEP.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO to prepare a 10 mM stock solution.[5]
-
-
Perform the Labeling Reaction:
-
While gently stirring the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of dye over protein.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purify the Conjugate:
-
Remove unreacted dye by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein, can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (around 370 nm).
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting logic for low signal-to-noise.
References
- 1. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reappraisal of the binding processes of N-(3-pyrene)maleimide as a fluorescent probe of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mdpi.com [mdpi.com]
effect of pH on N-(3-Fluoranthenyl)maleimide reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Fluoranthenyl)maleimide (FAM). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with thiols?
The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for sulfhydryl groups, such as those on cysteine residues.[1][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1][2]
Q2: What happens if the pH is too low?
If the pH drops below 6.5, the rate of the maleimide-thiol reaction is significantly reduced.[1] This is due to the protonation of the thiol group, which decreases its nucleophilicity.[1]
Q3: What are the consequences of performing the conjugation at a pH above 7.5?
At a pH above 7.5, two main side reactions become more prominent:
-
Reaction with amines: The maleimide group can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1][3]
-
Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, which results in the formation of a non-reactive maleamic acid.[1][5] This hydrolysis reaction increases with increasing pH.[2]
Q4: My protein's disulfide bonds are preventing the reaction. What should I do?
Disulfide bonds do not react with maleimides.[6][7][8] Therefore, it is often necessary to reduce disulfide bridges to free up cysteine residues for conjugation.[6][7] This can be achieved by using a reducing agent like TCEP (tris-carboxyethylphosphine).[6][7] If DTT (dithiothreitol) is used, it must be removed before adding the maleimide reagent, as it contains a thiol group and will compete in the reaction.[3]
Q5: I am observing a side product with the same mass when conjugating to an N-terminal cysteine. What could it be?
When conjugating maleimides to a peptide or protein with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur, especially at neutral or basic pH.[9][10][11] This involves the N-terminal amine attacking the succinimide ring, leading to a structural rearrangement.[9][10] To minimize this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[9][10]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3] Verify the pH of your buffer before starting the reaction. |
| Oxidized Thiols | Pre-treat your protein or peptide with a reducing agent like TCEP to reduce any disulfide bonds.[6][7] Ensure buffers are degassed to prevent re-oxidation of thiols.[6][7] |
| Hydrolyzed Maleimide | Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF and store it properly.[6][7] Avoid prolonged exposure of the maleimide to aqueous solutions, especially at alkaline pH.[5] |
| Insufficient Molar Excess | Increase the molar ratio of this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point.[1][6] |
Problem 2: Non-specific Labeling
| Possible Cause | Troubleshooting Step |
| Reaction with Amines | Maintain the reaction pH at or below 7.5 to minimize the reaction with lysine residues.[1][3] |
| Reaction with Other Nucleophiles | While highly selective for thiols in the 6.5-7.5 pH range, ensure no other highly reactive nucleophiles are present in your reaction mixture. |
Problem 3: Instability of the Conjugate
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation. This can be more prevalent in the presence of other thiols. A strategy to overcome this is to induce a transcyclization reaction to form a more stable product, which is particularly relevant for N-terminal cysteine conjugates.[12] |
| Hydrolysis of the Thiosuccinimide Linkage | The succinimide ring in the conjugate can be susceptible to hydrolysis, especially at higher pH.[9] Storing the conjugate at a neutral or slightly acidic pH can improve its long-term stability.[13] |
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [1]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris, ensuring the buffer does not contain thiols).[6][7] A protein concentration of 1-10 mg/mL is recommended.[6][7]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[6]
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[1][6] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[7]
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Remove the unreacted maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
Protocol 2: Monitoring Conjugation by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the reaction progress and purify the final conjugate.[1]
-
Materials:
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
UV detector.[1]
-
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.[1]
-
Injection and Elution: Inject the sample onto the C18 column and elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[1]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and the specific excitation wavelength for the fluoranthenyl group).[1]
-
Analysis: The unconjugated protein, unreacted maleimide, and the final conjugate will have different retention times, allowing for their separation and quantification.[1]
-
Visualizations
Caption: Logical relationship between pH and this compound reactivity.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. tocris.com [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-(3-Fluoranthenyl)maleimide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of N-(3-Fluoranthenyl)maleimide solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this thiol-reactive fluorescent probe in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: this compound should be stored as a lyophilized powder at -20°C or, for longer-term stability, at -80°C.[1] It is crucial to protect it from light and moisture.[2][3][4] When taking the reagent from cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation.[2][5] For enhanced stability, especially after opening, purging the vial with an inert gas like argon or nitrogen is recommended.[2]
Q2: What is the best way to prepare and store this compound solutions?
A: It is highly recommended to prepare this compound solutions fresh for each use.[3] Anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the preferred solvents for creating stock solutions, typically at a concentration of 10 mM.[3] Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis of the maleimide group, which renders it unreactive to thiols.[1][6] If a stock solution in an anhydrous solvent must be stored, it can be kept at -20°C for up to one month, protected from light.[3]
Q3: What are the optimal reaction conditions for labeling with this compound?
A: this compound specifically reacts with thiol (sulfhydryl) groups to form a stable thioether bond. This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines.[1] For protein conjugation, phosphate-buffered saline (PBS) at a pH of 7.0-7.4 is commonly used.[1]
Q4: Are there any substances that interfere with the labeling reaction?
A: Yes, buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., dithiothreitol - DTT) should be avoided in the conjugation reaction.[1][6] Amines can react with the maleimide group at higher pH values (>7.5), while thiols will compete with the target molecule for conjugation.[1] If a reducing agent is necessary to reduce disulfide bonds in a protein, tris(2-carboxyethyl)phosphine (TCEP) is a suitable choice as it does not contain a thiol group and will not interfere with the maleimide reaction.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolysis of Maleimide: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions or in the presence of moisture.[1][6] | Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.[3] Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][6] |
| Oxidized Thiols: The target thiol groups on the protein or molecule of interest may have formed disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds using a non-thiol reducing agent like TCEP prior to the labeling reaction.[3] | |
| Incorrect Buffer Composition: The presence of amines or thiols in the reaction buffer can interfere with the conjugation.[1][6] | Use a buffer such as PBS or HEPES at pH 7.0-7.5.[3] Avoid buffers containing Tris, DTT, or other primary/secondary amines and thiols.[1][6] | |
| Non-Specific Labeling | High Reaction pH: At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine residues.[1][7] | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure specificity for thiol groups.[1][6] |
| Loss of Conjugate Stability | Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, leading to the loss of the fluorescent label.[8][9] | After conjugation, consider lowering the pH or using strategies to create a more stable linkage, such as hydrolysis of the succinimide ring to the more stable succinamic acid thioether.[8][10] |
| Thiazine Rearrangement: When labeling a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring.[7][11] | Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less reactive.[7] If possible, avoid using molecules with an N-terminal cysteine for conjugation.[7] |
Quantitative Data Summary
| Parameter | Value / Recommendation | Source |
| Excitation Maximum | ~370 nm | [12][13] |
| Fluorescence Lifetime | ~20 nsec | [12][13] |
| Recommended Storage (Solid) | -20°C or -80°C (with desiccant) | [1] |
| Recommended Stock Solution Solvent | Anhydrous DMSO or DMF | [3] |
| Recommended Stock Solution Concentration | 10 mM | [3] |
| Short-term Storage (Stock Solution) | Up to 1 month at -20°C (protected from light) | [3] |
| Optimal Reaction pH | 6.5 - 7.5 | [1][6] |
| Recommended Dye-to-Protein Molar Ratio | 10:1 to 20:1 (should be optimized) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.[5]
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a 10 mM stock solution.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Use the solution immediately for the best results.[3]
Protocol 2: General Protein Labeling Procedure
-
Prepare the Protein Sample: Dissolve the protein to be labeled in a suitable amine-free and thiol-free buffer (e.g., PBS) at a pH of 7.0-7.5. The protein concentration should typically be between 1-10 mg/mL. If necessary, treat the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce disulfide bonds.
-
Conjugation Reaction: Add the freshly prepared this compound stock solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of the maleimide dye to the protein.[3]
-
Incubation: Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 2-8°C.[3] Gentle mixing during incubation can improve labeling efficiency.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to scavenge any unreacted maleimide.[7]
-
Purification: Remove excess, unreacted this compound and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
-
Storage of Conjugate: For immediate use, store the purified conjugate at 2-8°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%), or adding 50% glycerol and storing at -20°C.[3]
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Troubleshooting guide for low labeling efficiency.
References
- 1. How Do You Reconstitute Maleimide Modified siRNA Oligonucleotides [new.biosyn.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. butterfliesnow.com [butterfliesnow.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Fluorescent Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in fluorescent labeling experiments.
Troubleshooting Guides
Problem: Weak or No Fluorescent Signal
Q1: Why am I not seeing a signal or only a very weak signal in my immunofluorescence experiment?
There are several potential reasons for a weak or absent fluorescent signal. Here's a systematic guide to troubleshooting this issue:
A1: Potential Causes and Solutions for Weak or No Signal
| Potential Cause | Recommended Solution |
| Target Protein Abundance | The protein of interest may not be present or is expressed at very low levels in your sample. Solution: Use a positive control cell line or tissue known to express the protein to validate your antibody and protocol.[1] Consider using signal amplification methods if the protein expression is known to be low. |
| Antibody Issues | - Primary antibody not validated for the application: Check the supplier's datasheet to confirm the antibody is recommended for immunofluorescence.[1] - Incorrect antibody dilution: The primary or secondary antibody may be too dilute. Solution: Perform a titration to determine the optimal antibody concentration.[1] - Improper antibody storage: Freeze-thaw cycles can damage antibodies. Solution: Aliquot antibodies upon arrival and store them as recommended by the manufacturer. - Primary and secondary antibody incompatibility: The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary). |
| Protocol Steps | - Inadequate fixation: The fixation method may be destroying the epitope. Solution: Test different fixation methods (e.g., paraformaldehyde, methanol) and incubation times.[2][3] - Insufficient permeabilization: The antibody may not be able to access an intracellular target. Solution: If using paraformaldehyde fixation, include a permeabilization step with a detergent like Triton X-100. Methanol fixation typically also permeabilizes the cells.[4] - Incubation times are too short: Solution: Increase the incubation time for the primary and/or secondary antibodies. Overnight incubation at 4°C for the primary antibody is often effective.[3] |
| Imaging Setup | - Incorrect microscope filter sets: Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore you are using. - Photobleaching: The fluorescent signal may have been destroyed by excessive exposure to light. Solution: Minimize light exposure, use an anti-fade mounting medium, and image samples promptly after staining.[1][5] |
Problem: High Background or Non-Specific Staining
Q2: My images have high background fluorescence, making it difficult to see my specific signal. What can I do?
High background can obscure your specific signal and lead to misinterpretation of results. Here are the common causes and how to address them:
A2: Potential Causes and Solutions for High Background
| Potential Cause | Recommended Solution |
| Antibody Concentration | The concentration of the primary or secondary antibody is too high.[1][5] Solution: Titrate your antibodies to find the optimal dilution that provides a strong signal with low background. |
| Insufficient Blocking | Non-specific sites on the sample are not adequately blocked, leading to off-target antibody binding. Solution: Increase the blocking incubation time or try a different blocking agent (e.g., bovine serum albumin (BSA), normal serum from the secondary antibody host species).[2][6] |
| Inadequate Washing | Unbound antibodies have not been sufficiently washed away. Solution: Increase the number and duration of wash steps after antibody incubations.[5] |
| Autofluorescence | The cells or tissue may have endogenous molecules that fluoresce. Solution: Include an unstained control to assess the level of autofluorescence. If it's high, you can try using a quenching agent like Sudan Black B or choose fluorophores in the far-red spectrum where autofluorescence is often lower. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically to the sample. Solution: Run a control with only the secondary antibody to check for non-specific binding.[1] Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[6] |
| Drying of the Sample | Allowing the sample to dry out at any stage can cause non-specific antibody binding. Solution: Keep the sample covered in buffer throughout the entire staining procedure. |
Problem: Photobleaching
Q3: My fluorescent signal fades quickly when I'm trying to image my sample. How can I prevent this?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure. Here’s how to minimize it:
A3: Strategies to Minimize Photobleaching
| Strategy | Description |
| Use Antifade Reagents | Mount your samples in a commercially available antifade mounting medium. These reagents contain chemicals that scavenge free radicals and protect the fluorophores from photobleaching.[1] |
| Optimize Illumination | Use the lowest laser power or light intensity that still provides a sufficient signal-to-noise ratio. |
| Reduce Exposure Time | Minimize the time your sample is exposed to the excitation light. Find your area of interest using a lower magnification or transmitted light before switching to fluorescence imaging. |
| Choose Photostable Dyes | Some fluorophores are inherently more resistant to photobleaching than others. For example, modern dyes like the Alexa Fluor or DyLight series are generally more photostable than older dyes like FITC. |
| Proper Sample Storage | Store your stained samples in the dark at 4°C to protect them from light and preserve the fluorescent signal.[5] |
Frequently Asked Questions (FAQs)
Q: What is the difference between direct and indirect immunofluorescence?
A: In direct immunofluorescence , the primary antibody that recognizes the target antigen is directly conjugated to a fluorophore. In indirect immunofluorescence , an unlabeled primary antibody is first bound to the target, and then a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody is added. Indirect methods are generally more common because they provide signal amplification (multiple secondary antibodies can bind to a single primary antibody) and greater flexibility.
Q: How do I choose the right fluorophore for my experiment?
A: Consider the following factors:
-
Microscope compatibility: Ensure your microscope has the correct lasers and filters for the fluorophore's excitation and emission spectra.
-
Brightness and photostability: Choose bright and photostable dyes for better signal and less photobleaching.
-
Multicolor experiments: If you are using multiple fluorophores, select ones with minimal spectral overlap to avoid bleed-through between channels.
Q: What are appropriate antibody dilutions to start with?
A: For a new antibody, it's always best to perform a titration to find the optimal concentration. However, here are some general starting points:
-
Purified primary antibody: 1-10 µg/mL[7]
-
Primary antibody from antiserum: 1:100 to 1:1000 dilution[7]
-
Secondary antibody: 1-10 µg/mL (often a 1:200 to 1:2000 dilution)[8]
Data Presentation
Table 1: Common Fluorophores for Microscopy
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| DAPI | 358 | 461 | Blue |
| Alexa Fluor 488 | 495 | 519 | Green |
| FITC | 495 | 518 | Green |
| TRITC | 547 | 572 | Yellow |
| Alexa Fluor 555 | 556 | 573 | Yellow |
| Texas Red | 589 | 615 | Red |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
| Cy5 | 650 | 670 | Far-Red |
Note: Excitation and emission maxima can vary slightly depending on the local environment.
Table 2: Recommended Starting Antibody Dilutions
| Antibody Type | Source | Starting Dilution Range |
| Primary Antibody | Purified Monospecific Antibody | 1:500 - 1:10,000 |
| Antiserum or Culture Supernatant | 1:100 - 1:1,000[9] | |
| Ascites Fluid | 1:1,000 - 1:100,000[9] | |
| Secondary Antibody | Purified Conjugated Antibody | 1:200 - 1:5,000 |
Experimental Protocols
Protocol 1: Indirect Immunofluorescence of Adherent Cells
-
Cell Culture: Plate cells on sterile coverslips in a petri dish or in a chamber slide and culture until they reach the desired confluency (typically 60-80%).[4]
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3] Alternatively, fix with ice-cold 100% methanol for 10 minutes at -20°C.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if using paraformaldehyde fixation): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to permeabilize the cell membranes.[10]
-
Blocking: Wash the cells with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.[2][10]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filters for your fluorophore(s).
Protocol 2: General Covalent Labeling of a Purified Protein
This protocol describes a general method for labeling a purified protein with an amine-reactive fluorescent dye (e.g., an NHS-ester).
-
Protein Preparation: The protein of interest should be purified and in a buffer that does not contain primary amines (e.g., Tris). A suitable buffer is PBS (pH 7.2-8.0). The protein concentration should ideally be 1-10 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.
-
Labeling Reaction: While vortexing the protein solution, add a calculated amount of the dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point is often 10-20 moles of dye per mole of protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking can improve labeling efficiency.
-
Stopping the Reaction: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of about 50-100 mM.
-
Purification: Separate the labeled protein from the unreacted free dye. This is typically done using a size-exclusion chromatography column (e.g., a spin column) equilibrated with a suitable storage buffer like PBS.
-
Determination of Labeling Efficiency: The degree of labeling (moles of dye per mole of protein) can be determined by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the Beer-Lambert law.
-
Storage: Store the labeled protein under appropriate conditions, protected from light.
Visualizations
Caption: A flowchart for troubleshooting common issues in fluorescent labeling experiments.
Caption: A general experimental workflow for indirect immunofluorescence.
References
- 1. biotium.com [biotium.com]
- 2. ibidi.com [ibidi.com]
- 3. biotium.com [biotium.com]
- 4. usbio.net [usbio.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. sc.edu [sc.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. arigobio.com [arigobio.com]
Validation & Comparative
A Comparative Guide: N-(3-Fluoranthenyl)maleimide vs. Fluorescein Maleimide for Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of experimental assays. Both N-(3-Fluoranthenyl)maleimide and Fluorescein Maleimide are thiol-reactive probes that covalently label cysteine residues on proteins and peptides. However, their distinct photophysical properties dictate their suitability for different applications. This guide provides an objective comparison, supported by experimental data and protocols, to aid in the selection process.
Core Properties and Performance Comparison
The fundamental difference between these two probes lies in their fluorophore core. This compound is based on fluoranthene, a polycyclic aromatic hydrocarbon, while fluorescein maleimide is built upon the well-known xanthene dye, fluorescein. This structural variance leads to significant differences in their optical and performance characteristics, particularly their fluorescence lifetime.
Data Presentation: Photophysical Properties
The quantitative differences in their photophysical properties are summarized below.
| Property | This compound | Fluorescein Maleimide |
| Molecular Weight | 297.31 g/mol [1][2][3] | 427.4 g/mol [4] |
| Excitation Max (λex) | ~370 nm[2][3][5] | ~494 nm[4][6] |
| Emission Max (λem) | Data not available | ~518 nm[4] |
| Molar Extinction (ε) | Data not available | ≥ 80,000 cm⁻¹M⁻¹[4] |
| Quantum Yield (Φ) | Data not available | High (~0.92 reference)[7] |
| Fluorescence Lifetime (τ) | ~20 ns[2][3][5] | ~4 ns |
| Spectral Range | UV Excitable | Visible (Blue) Excitable |
| Solubility | Soluble in organic solvents (DMF, DMSO) | Soluble in organic solvents (DMF, DMSO)[4][8] |
Key Performance Insights
This compound is distinguished by its exceptionally long fluorescence lifetime of approximately 20 nanoseconds.[2][3][5] This characteristic makes it an ideal probe for applications involving time-resolved fluorescence measurements and fluorescence polarization (FP) or anisotropy assays designed to study the rotational dynamics of very large biomolecules or complexes.[3] Its excitation in the UV range requires appropriate equipment (light sources and filters) and consideration of potential background fluorescence from biological samples.
Fluorescein Maleimide is a workhorse fluorescent label known for its high brightness, a product of its high molar extinction coefficient and quantum yield.[4][7] Its excitation and emission in the visible spectrum are compatible with standard fluorescence microscopy and flow cytometry setups. The shorter ~4-nanosecond lifetime is suitable for general fluorescence intensity-based assays and FP studies involving smaller molecules where faster rotational times are expected. However, the fluorescence of fluorescein is known to be sensitive to pH and it is generally less photostable than more modern synthetic dyes.
Visualization of Structures and Processes
To better understand the molecules and their application, the following diagrams illustrate their chemical structures, the labeling workflow, and the principle behind fluorescence polarization assays.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescein-5-maleimide - Biochemicals - CAT N°: 16383 [bertin-bioreagent.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotium.com [biotium.com]
A Comparative Guide to Thiol-Reactive Fluorescent Probes: N-(3-Fluoranthenyl)maleimide vs. Common Alternatives
For researchers, scientists, and drug development professionals seeking to label and detect biomolecules, the selection of an appropriate fluorescent probe is a critical step. This guide provides an objective comparison of N-(3-Fluoranthenyl)maleimide (FAM) with other widely used thiol-reactive fluorescent probes, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
This compound is a fluorescent probe that reacts specifically with thiol (sulfhydryl) groups, making it a valuable tool for labeling cysteine residues in proteins and other sulfur-containing biomolecules. Its unique spectral properties and long fluorescence lifetime offer distinct advantages in certain applications. However, a comprehensive evaluation against other popular maleimide-based probes is essential for optimal experimental design. This guide compares FAM with three other commercially available and frequently utilized probes: Fluorescein-5-maleimide, Alexa Fluor™ 488 C5 maleimide, and BODIPY™ FL maleimide.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for this compound and its alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Feature | This compound | Fluorescein-5-maleimide | Alexa Fluor™ 488 C5 Maleimide | BODIPY™ FL Maleimide |
| Excitation Max (λex) | ~370 nm[1][2] | ~492 - 498 nm | ~494 nm | ~503 nm |
| Emission Max (λem) | Not explicitly found | ~515 - 519 nm | ~517 nm | ~509 nm |
| Molar Extinction Coefficient (ε) | Data not available | ≥80,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ | ~92,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Data not available | ~0.79 - 0.95 | ~0.92 | ~0.97 |
| Fluorescence Lifetime (τ) | ~20 ns[1][2] | ~4 ns | ~4.1 ns[3] | ~5.7 ns |
| Calculated Brightness (ε x Φ) | Data not available | ~63,200 - 76,000 | ~65,320 | ~89,240 |
| Photostability | Data not available | Moderate | High | Very High |
| pH Sensitivity | Data not available | Sensitive to pH < 7 | Insensitive (pH 4-10) | Relatively insensitive |
Key Performance Insights
This compound (FAM): The most striking feature of FAM is its excitation in the ultraviolet (UV) range (~370 nm) and its exceptionally long fluorescence lifetime of approximately 20 nanoseconds[1][2]. This long lifetime makes it particularly suitable for applications involving fluorescence polarization and for studying time-dependent processes of biopolymers[1][2]. However, the lack of readily available data on its molar extinction coefficient and quantum yield prevents a direct comparison of its brightness. Its photostability also requires further experimental characterization.
Fluorescein-5-maleimide: This is a widely used and cost-effective probe. It exhibits good brightness but is known for its moderate photostability and pH sensitivity, with its fluorescence decreasing in acidic environments.
Alexa Fluor™ 488 C5 Maleimide: As part of the Alexa Fluor family, this probe is renowned for its high brightness, exceptional photostability, and insensitivity to pH changes over a wide range[4]. These characteristics make it a robust choice for a variety of imaging and detection applications.
BODIPY™ FL Maleimide: This probe stands out for its very high quantum yield and exceptional photostability. Its fluorescence is largely insensitive to solvent polarity and pH. Additionally, its small size and neutral charge can minimize potential interference with the function of the labeled biomolecule.
Experimental Methodologies
The following is a generalized protocol for the labeling of proteins with maleimide-functionalized fluorescent probes. Optimization is often necessary for specific proteins and applications.
Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve the protein containing free cysteine residues in a degassed buffer at a pH of 6.5-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES. Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol).
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is advantageous as it does not need to be removed before adding the maleimide probe. If using dithiothreitol (DTT), it must be removed by dialysis or gel filtration prior to labeling.
-
-
Dye Preparation:
-
Dissolve the maleimide-functionalized fluorescent probe in a high-quality anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution (typically 1-10 mM).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted free dye from the labeled protein conjugate using gel filtration (e.g., a Sephadex G-25 column), dialysis, or spin filtration.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).
-
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with maleimide probes.
Caption: Thiol-maleimide conjugation reaction.
Conclusion
The choice of a fluorescent probe for thiol modification is a multifaceted decision that depends on the specific requirements of the experiment.
-
This compound is a specialized probe with a unique UV excitation and a very long fluorescence lifetime, making it an excellent candidate for fluorescence polarization studies and time-resolved fluorescence measurements. However, further characterization of its brightness and photostability is needed for broader applications.
-
Fluorescein-5-maleimide remains a viable, cost-effective option for many standard applications, provided its limitations in photostability and pH sensitivity are taken into account.
-
Alexa Fluor™ 488 C5 Maleimide offers a superior combination of brightness, photostability, and pH insensitivity, making it a reliable workhorse for demanding imaging and quantitative applications.
-
BODIPY™ FL Maleimide provides exceptional photostability and a high quantum yield in a small, uncharged package, which is advantageous when minimizing perturbation to the labeled molecule is a primary concern.
Researchers are encouraged to consider the specific optical requirements of their instrumentation, the environmental conditions of their experiment, and the desired performance characteristics when selecting the most appropriate fluorescent probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
Validating the Labeling Specificity of N-(3-Fluoranthenyl)maleimide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise and selective labeling of biomolecules is paramount. N-(3-Fluoranthenyl)maleimide (FAM) is a thiol-reactive fluorescent probe utilized for its unique photophysical properties, including a long fluorescence lifetime, which is advantageous for studying time-dependent processes of biopolymers.[1] This guide provides an objective comparison of FAM with other maleimide-based labels and details the experimental protocols required to validate its labeling specificity.
Maleimides are electrophilic compounds that exhibit high selectivity for the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[2][3][4] This reaction, a Michael addition, forms a stable thioether bond, making it a cornerstone of bioconjugation for applications ranging from protein labeling to antibody-drug conjugates (ADCs).[3][5] However, validating that the label has bound exclusively to the intended cysteine residue is a critical step to avoid misinterpretation of experimental results.
Comparative Analysis of Maleimide Dyes
The selection of a fluorescent maleimide dye depends on the specific experimental requirements, including desired spectral properties, quantum yield, and environmental sensitivity. While FAM offers a distinct advantage with its long fluorescence lifetime (~20 nsec), other dyes provide options across the spectral range with varying characteristics.[1]
Table 1: Comparison of Photophysical Properties of Common Maleimide Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| This compound (FAM) | ~370[1] | Not specified | Not specified | Not specified | Long fluorescence lifetime (~20 nsec)[1] |
| Fluorescein-5-Maleimide | ~494 | ~518 | ~83,000 | >0.9 | Bright green fluorescence, pH-sensitive |
| BODIPY™ FL Maleimide | ~503 | ~512 | ~80,000 | >0.9 | Bright, photostable, narrow emission, less pH-sensitive[6] |
| Tetramethylrhodamine (TMR)-5-Maleimide | ~555 | ~580 | ~92,000 | ~0.4 | Bright orange fluorescence, photostable |
| Alexa Fluor™ 488 C₅ Maleimide | ~495 | ~519 | ~73,000 | 0.92 | Bright, photostable, pH-insensitive |
| Cy3™ Maleimide | ~550 | ~570 | ~150,000 | ~0.2 | Bright, but can be susceptible to photobleaching |
Note: Extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. Data is compiled from various supplier specifications and literature.
Validating Labeling Specificity: Why and How
While the maleimide-thiol reaction is highly selective at neutral pH (6.5-7.5), potential side reactions can occur, particularly with primary amines (e.g., lysine residues) at higher pH values.[5] Furthermore, the stability of the resulting thiosuccinimide bond can be a concern, as it may undergo a retro-Michael reaction, leading to label migration.[5][7] Therefore, rigorous validation is essential.
The gold standard for confirming site-specific labeling is mass spectrometry (MS) .[8] This technique can pinpoint the exact location of the modification and quantify the labeling efficiency.
Key Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with a free cysteine residue. Optimization is often necessary for each specific protein.
Materials:
-
Protein of interest (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.[2][4]
-
This compound (FAM) stock solution (e.g., 10 mM in anhydrous DMSO or DMF).[9]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[2][4]
-
Purification column (e.g., gel filtration, such as Sephadex G-25) or dialysis device.[10]
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Buffer Preparation: Degas the labeling buffer by applying a vacuum or by bubbling with an inert gas to prevent re-oxidation of thiols.[2][9]
-
(Optional) Reduction of Disulfides: If the target cysteine is in a disulfide bond, it must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[4][10] Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.[4][11]
-
Labeling Reaction: Add a 10-20 fold molar excess of the FAM stock solution to the protein solution while gently stirring.[9][10] The optimal ratio should be determined empirically.
-
Incubation: Flush the reaction vial with inert gas, seal tightly, and protect from light. Incubate for 2 hours at room temperature or overnight at 4°C.[9][10]
-
Purification: Remove the unreacted, free dye from the labeled protein conjugate using gel filtration, dialysis, or an ultrafiltration vial.[4][8][10]
-
Quantification (Degree of Labeling): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~370 nm (for FAM).[9] Use the Beer-Lambert law and correction factors to calculate the molar concentrations of the protein and the dye.[8]
DOL = (Molar concentration of dye) / (Molar concentration of protein)[8]
Protocol 2: Validation of Site-Specificity by Mass Spectrometry
This protocol outlines a "bottom-up" proteomics approach to confirm the precise location of the FAM label.[12]
Materials:
-
Labeled and unlabeled (control) protein samples from Protocol 1.
-
Proteolytic enzyme (e.g., Trypsin).
-
Denaturation, reduction (DTT), and alkylation (iodoacetamide) reagents.[8]
-
LC-MS/MS system and proteomics analysis software.[8]
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the cysteine residues in both the labeled and unlabeled protein samples. This ensures that any unlabeled cysteines are capped and will not interfere with the analysis.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[13][14]
-
Data Analysis: Use proteomics software to search the acquired MS/MS spectra against the known sequence of the target protein.
-
Specificity Confirmation:
-
Identify the peptide fragment containing the FAM label.
-
The MS/MS spectrum will show a mass shift on a specific cysteine residue corresponding to the mass of the reacted FAM molecule.
-
Confirm the absence of this modification on other peptides or on other reactive residues (like lysine).
-
The unlabeled control sample should not show this mass modification on the target cysteine.
-
Visualizing Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for protein labeling with FAM maleimide.
Caption: Reaction mechanism of maleimide labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. longdom.org [longdom.org]
A Comparative Guide to Thiol-Reactive Fluorophores: Focus on N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of thiol groups, particularly within cysteine residues of proteins, is a fundamental technique in biochemical research and drug development. Maleimide-based fluorescent probes are among the most effective reagents for this purpose, offering high selectivity and stable conjugate formation. This guide provides a comparative analysis of N-(3-Fluoranthenyl)maleimide (FAM) and other common thiol-reactive fluorescent probes, with a focus on their fluorescence quantum yield—a critical parameter for assessing the brightness and sensitivity of a fluorescent label.
Performance Comparison of Thiol-Reactive Probes
The choice of a fluorescent probe is dictated by several factors, including its reactivity, selectivity, and photophysical properties. The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a direct measure of the efficiency of fluorescence and a key determinant of a probe's performance in assays requiring high sensitivity.
| Probe | Fluorophore Class | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) of Thiol Adduct | Reference |
| This compound | Fluoranthene | ~370 nm | Not Specified | Not available in cited literature | [1] |
| N-(1-pyrenyl)maleimide | Pyrene | ~340 nm | ~376, 396, 416 nm | 0.040 (with 1 mM mercaptoethanol) | [2] |
| Fluorescein-5-maleimide | Fluorescein | ~492 nm | ~515 nm | 0.65 (with GSH), 0.91 (with Cys) | [3] |
| BODIPY-Maleimide (para-substituted) | BODIPY | Not Specified | Not Specified | 0.54 | [1] |
Note: The quantum yield of fluorescent probes can be highly dependent on the solvent and the specific biomolecule to which it is conjugated.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield of a fluorescent probe is typically determined using the comparative method, which involves referencing a standard compound with a known quantum yield. This protocol outlines the key steps for this determination.
Objective: To determine the relative fluorescence quantum yield of a thiol-conjugated maleimide probe.
Materials:
-
Test sample: Thiol-conjugated fluorescent maleimide of unknown quantum yield.
-
Reference standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region as the test sample (e.g., quinine sulfate, fluorescein, or rhodamine).
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
High-purity solvents (e.g., ethanol, deionized water, DMSO)
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of five dilutions for both the test sample and the reference standard in the same high-purity solvent.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each of the ten prepared solutions at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the test sample and the reference standard, plot the integrated fluorescence intensity versus the corresponding absorbance values.
-
Perform a linear regression for each data set to obtain the slope (gradient) of the line.
-
-
Quantum Yield Calculation:
-
Calculate the relative quantum yield of the test sample (Φ_S) using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the known quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions. If the same solvent is used for both, this term becomes 1.
-
Visualizing Experimental and Application Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum yield determination experiment and a typical application of maleimide probes in drug development.
Maleimide probes are instrumental in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). The following diagram illustrates this application.
References
A Researcher's Guide to Alternative Fluorescent Probes for Cysteine Modification
For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues is a cornerstone of protein analysis. This guide provides an objective comparison of contemporary fluorescent probes for cysteine modification, offering a detailed examination of their performance, supported by experimental data, to inform selection and application.
The unique reactivity of the thiol group in cysteine residues makes it an ideal target for site-specific modification of proteins. Fluorescent labeling of cysteine enables the study of protein structure, function, localization, and interactions. While various reagents have been developed for this purpose, this guide focuses on the most prevalent and innovative alternatives, comparing their mechanisms, performance characteristics, and experimental considerations.
Key Chemistries for Cysteine-Selective Labeling
The primary strategies for fluorescently labeling cysteine residues involve electrophilic moieties that readily react with the nucleophilic thiol group. The most common classes of these reactive groups are maleimides and iodoacetamides. More recent developments have introduced novel chemistries such as triazine-pyridines and para-quinone methides, offering alternative reactivity and selectivity profiles.
Maleimide-Based Probes
Maleimides are the most widely used class of thiol-reactive fluorescent probes. They react with thiols via a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols at a pH of 6.5-7.5, minimizing off-target reactions with other nucleophilic residues like amines.
Iodoacetamide-Based Probes
Iodoacetamides react with thiols through an S-alkylation reaction, forming a stable thioether linkage. The optimal pH for this reaction is typically between 7.5 and 8.5. While highly effective, iodoacetamides can exhibit some cross-reactivity with other residues like histidine and methionine at higher pH or concentrations.
Emerging Chemistries: Triazine-Pyridines and para-Quinone Methides
Recent innovations in bioconjugation have led to the development of new cysteine-reactive probes. Triazine-pyridine based reagents offer tunable reactivity and have shown high selectivity for cysteine.[1] Para-quinone methides (p-QMs) are another emerging class that demonstrates rapid and highly specific cysteine conjugation with robust kinetics.[2][3]
Quantitative Performance Comparison
The selection of a fluorescent probe is critically dependent on its photophysical properties. Key metrics include the maximum excitation (λex) and emission (λem) wavelengths, the molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence.
| Probe | Reactive Group | Excitation (λex) (nm) | Emission (λem) (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor™ 488 C5 Maleimide | Maleimide | 494 | 517 | 71,000 | ~0.92 |
| BODIPY™ FL N-(2-Aminoethyl)maleimide | Maleimide | 503 | 509 | 92,000 | 0.97 |
| Fluorescein-5-Maleimide | Maleimide | 495 | 517 | 83,000 | 0.93 |
| Cyanine3 maleimide | Maleimide | 555 | 570 | 150,000 | 0.31[4] |
| Janelia Fluor® 549, Maleimide | Maleimide | 549 | 571 | 101,000 | 0.88[5][6] |
| Janelia Fluor® 646, Maleimide | Maleimide | 646 | 664 | 152,000 | 0.54 |
| BODIPY™ FL Iodoacetamide | Iodoacetamide | 503 | 512 | >80,000 | 0.9[7] |
| N-butyl-4-bromo-3-nitro-1,8-naphthalimide | Aromatic Substitution | - | - | - | - |
| para-Quinone Methide (p-QM) based probes | para-Quinone Methide | - | - | - | - |
| Triazine-Pyridine based probes | Triazine | - | - | - | - |
Note: Photophysical properties can be influenced by the solvent and the local environment after conjugation. Data for newer probes is still emerging.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the fundamental reaction mechanisms for the major classes of cysteine-reactive probes and a general workflow for protein labeling.
Detailed Experimental Protocols
Reproducible and robust labeling requires carefully planned and executed experimental protocols. Below are detailed methodologies for labeling proteins with maleimide and iodoacetamide-based fluorescent probes.
Protocol 1: Protein Labeling with Maleimide-Functionalized Dyes
This protocol provides a general procedure for conjugating maleimide-containing fluorescent dyes to proteins.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5, free of thiols)
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be labeled, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF. This should be done immediately before use.
-
Labeling Reaction: Add the maleimide dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer.
-
Determination of Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum.
Protocol 2: Protein Labeling with Iodoacetamide-Functionalized Dyes
This protocol outlines a general method for labeling proteins with iodoacetamide-based fluorescent probes.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Conjugation buffer (e.g., PBS at pH 7.5-8.5)
-
Iodoacetamide-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: Dithiothreitol (DTT)
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Reduction (if necessary): To reduce disulfide bonds, treat the protein with 5-10 mM DTT for 1 hour at 37°C. Remove the DTT by dialysis or a desalting column before proceeding.
-
Probe Preparation: Prepare a 10 mM stock solution of the iodoacetamide dye in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide dye to the protein solution. Incubate for 2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding a quenching reagent like 2-mercaptoethanol to a final concentration of 10-20 mM.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagent using a desalting column.
-
Analysis: Determine the degree of labeling and confirm conjugation through methods such as UV-Vis spectroscopy and SDS-PAGE.
Selecting the Right Probe for Your Application
The choice of a fluorescent probe for cysteine modification depends on several factors, including the specific application, the properties of the protein of interest, and the available instrumentation. The following decision tree provides a logical framework for selecting an appropriate probe.
References
- 1. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Selective Cysteine Conjugation Using para-Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Janelia Fluor 549, Maleimide | Sulfhydryl-Reactive Janelia Fluor Dye | Tocris | Tocris Bioscience [tocris.com]
- 6. bio-techne.com [bio-techne.com]
- 7. BODIPY | AAT Bioquest [aatbio.com]
Unveiling the Selectivity of N-(3-Fluoranthenyl)maleimide: A Comparative Guide to its Cross-Reactivity with Common Functional Groups
For researchers, scientists, and drug development professionals, the specific and efficient labeling of biomolecules is paramount. N-(3-Fluoranthenyl)maleimide has emerged as a valuable fluorescent probe for targeting thiol groups, crucial for understanding protein structure and function. However, a comprehensive understanding of its potential cross-reactivity with other functional groups is essential for accurate data interpretation and the design of robust bioconjugation strategies. This guide provides a detailed comparison of the reactivity of this compound with various functional groups, supported by experimental data and detailed protocols to empower researchers in their experimental design.
Reactivity Profile: A Quantitative Comparison
The reactivity of this compound, as an N-aryl maleimide, is primarily directed towards sulfhydryl (thiol) groups, such as those found in cysteine residues. This reaction is highly efficient within a specific pH range. However, under certain conditions, cross-reactivity with other nucleophilic functional groups present in proteins, such as amines and imidazoles, can occur. The following table summarizes the available quantitative data on the reaction rates of N-aryl maleimides with key functional groups.
| Functional Group | Representative Amino Acid | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity (Thiol = 1.0) | Stability of Adduct |
| Thiol (-SH) | Cysteine | 7.0 | ~1.6 x 10³[1] | 1.0 | Stable thioether bond formed. The resulting thiosuccinimide ring is prone to hydrolysis, which can enhance long-term stability.[2] |
| Amine (-NH₂) | Lysine (ε-amino) | 7.0 | ~1.6[3] | ~0.001 | Less stable compared to the thiol adduct. Reaction is significantly more competitive at pH > 7.5. |
| Amine (-NH₂) | Lysine (ε-amino) | > 8.5 | Competitive with thiols | pH-dependent | Reaction leads to the formation of an aza-Michael adduct. |
| Imidazole | Histidine | 7.0 | Low to negligible | Very low | Generally considered unreactive at neutral pH. |
| Hydroxyl (-OH) | Serine, Threonine | 7.0 | Negligible | Extremely low | Not considered a reactive partner for maleimides under typical bioconjugation conditions. |
| Guanidinium | Arginine | 7.0 | Negligible | Extremely low | Not reactive with maleimides. |
Note: The reaction rate for N-aryl maleimides with thiols is significantly influenced by the electronic properties of the aryl substituent. Electron-withdrawing groups can accelerate both the initial thiol addition and the subsequent stabilizing hydrolysis of the thiosuccinimide ring.[2]
Understanding the Reaction Landscape: Signaling Pathways and Experimental Workflow
To visualize the reaction preferences of this compound, the following diagrams illustrate the primary reaction pathway with thiols and the potential for cross-reactivity with amines under different pH conditions.
A typical experimental workflow to assess the cross-reactivity of this compound involves a competitive reaction followed by analytical separation and quantification.
Experimental Protocols
To facilitate reproducible and accurate assessment of this compound's cross-reactivity, the following detailed protocols for competitive reaction analysis are provided.
Protocol 1: Competitive Reaction of this compound with a Mixture of Amino Acids
Objective: To quantitatively assess the reactivity of this compound with thiol, amine, and imidazole functional groups simultaneously.
Materials:
-
This compound
-
L-Cysteine hydrochloride
-
Nα-Acetyl-L-lysine
-
L-Histidine
-
Phosphate buffer (50 mM, pH 6.5, 7.4, and 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
HPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 100 mM stock solutions of L-cysteine, Nα-acetyl-L-lysine, and L-histidine in ultrapure water.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes for each pH to be tested, prepare a reaction mixture containing:
-
50 mM Phosphate buffer (to final volume of 1 mL)
-
1 mM L-Cysteine
-
1 mM Nα-Acetyl-L-lysine
-
1 mM L-Histidine
-
-
Equilibrate the reaction mixtures to the desired temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding this compound to a final concentration of 0.1 mM.
-
Immediately vortex and take a time point (t=0) by withdrawing an aliquot and quenching it with an equal volume of 1% TFA in water.
-
Take subsequent aliquots at various time points (e.g., 1, 5, 15, 30, 60, and 120 minutes) and quench similarly.
-
-
HPLC-MS Analysis:
-
Analyze the quenched samples by reverse-phase HPLC-MS.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the disappearance of this compound and the appearance of the respective amino acid adducts by extracting the ion chromatograms for their expected m/z values.
-
-
Data Analysis:
-
Integrate the peak areas for the unreacted maleimide and each adduct at each time point.
-
Plot the concentration of each species over time and fit the data to appropriate kinetic models to determine the second-order rate constants for each reaction.
-
Protocol 2: Analysis of this compound Conjugate Stability by NMR Spectroscopy
Objective: To assess the stability of the formed thioether and aza-Michael adducts over time.
Materials:
-
Purified this compound-cysteine adduct
-
Purified this compound-lysine adduct
-
Phosphate buffered saline (PBS), pH 7.4
-
Deuterated water (D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the purified adducts in PBS prepared with D₂O to a final concentration of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of each sample immediately after dissolution (t=0).
-
Incubate the samples at a controlled temperature (e.g., 37 °C).
-
Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 6, 24, 48 hours).
-
-
Data Analysis:
-
Monitor the spectra for the appearance of new signals that would indicate hydrolysis of the thiosuccinimide ring or degradation of the adduct.
-
Integrate the signals corresponding to the intact adduct and any degradation products to quantify the stability over time. The disappearance of the characteristic maleimide proton signals can indicate the completion of the initial reaction.[4]
-
Conclusion
This compound is a highly selective reagent for the modification of thiol groups under physiological pH conditions. Its cross-reactivity with other functional groups, such as amines, is minimal at pH 7.0 but becomes more significant at higher pH values. For applications requiring the highest degree of specificity, it is recommended to perform labeling reactions at a pH between 6.5 and 7.5. The provided protocols offer a robust framework for researchers to quantitatively assess the reactivity and stability of this compound conjugates, ensuring the generation of reliable and interpretable data in their research endeavors.
References
A Researcher's Guide to Quantitative Protein Labeling: N-(3-Fluoranthenyl)maleimide and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating cellular pathways to developing targeted therapeutics. The choice of labeling chemistry significantly impacts the yield, specificity, and functionality of the resulting conjugate. This guide provides an objective comparison of N-(3-Fluoranthenyl)maleimide (FAM) with other prevalent fluorescent probes for protein labeling, supported by experimental data and detailed protocols.
Overview of Thiol-Reactive Fluorescent Probes
Thiol-reactive fluorescent probes, such as those containing a maleimide group, are widely used for covalently labeling proteins at cysteine residues. The maleimide group reacts specifically with the sulfhydryl group of a cysteine via a Michael addition reaction, forming a stable thioether bond. This specificity allows for site-directed labeling of proteins, which is crucial for many downstream applications.
This guide compares FAM with several popular classes of alternative maleimide-based fluorescent probes:
-
Alexa Fluor Dyes: A series of widely used fluorescent dyes known for their high brightness, photostability, and pH insensitivity.
-
BODIPY Dyes: Characterized by their sharp emission peaks, high quantum yields, and relative insensitivity to solvent polarity and pH.
-
Cyanine (Cy) Dyes: A versatile class of dyes with a wide range of emission wavelengths, particularly useful in multiplexing and FRET applications.
-
Fluorescein Dyes: One of the most common green fluorescent probes, though its fluorescence is pH-sensitive and it is prone to photobleaching.
Quantitative Performance Comparison
The selection of a fluorescent probe is dictated by its photophysical properties, which determine its sensitivity and suitability for a particular application. The following table summarizes the available quantitative data for this compound and representative alternatives.
| Feature | This compound (FAM) | Alexa Fluor 488 C5 Maleimide | BODIPY FL Maleimide | Cy3 Maleimide | Fluorescein-5-Maleimide |
| Excitation Max (nm) | 370[1][2] | 490 | 503 | 550 | 494[3] |
| Emission Max (nm) | Not specified | 525 | 512 | 570 | 518[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not available | ~73,000 | ~80,000 | ~150,000 | ≥ 80,000[3] |
| Quantum Yield (Φ) | Not available | ~0.92 | ~0.90 | ~0.15 | ~0.90 |
| Fluorescence Lifetime (ns) | 20[1][2] | ~4.1 | ~5.7 | ~0.2 | ~4.0 |
| Key Advantages | Long fluorescence lifetime | High brightness, photostability, pH insensitive | Sharp emission, high quantum yield, less sensitive to environment | High extinction coefficient, good for FRET | Widely available, bright |
| Key Disadvantages | Limited quantitative data available | More expensive | Can be more hydrophobic | Prone to photobleaching, lower quantum yield than others | pH sensitive, photobleaches quickly |
Experimental Protocols
General Protocol for Protein Labeling with Maleimide Dyes
This protocol provides a general workflow for labeling a protein with a thiol-reactive maleimide dye. Optimization may be required for specific proteins and dyes.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Maleimide-activated fluorescent dye (e.g., this compound)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Size-exclusion chromatography column for purification
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the dye
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, typically by dialysis or a desalting column.
-
-
Dye Preparation:
-
Dissolve the maleimide dye in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution. This should be done immediately before use as maleimides are susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to quench any unreacted maleimide dye. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
-
Quantification of Labeling:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
-
The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance at the dye's excitation maximum
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its excitation maximum
-
CF = Correction factor (A_280 of the dye / A_max of the dye)
-
-
Visualizing Experimental Workflows and Applications
Protein Labeling Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with a maleimide-activated fluorescent dye.
Application in FRET-based Protein-Protein Interaction Studies
Fluorescently labeled proteins are instrumental in studying dynamic cellular processes. One powerful technique is Förster Resonance Energy Transfer (FRET), which can detect the proximity of two molecules.[4][5] A donor fluorophore, when excited, can transfer its energy to a nearby acceptor fluorophore if they are within a certain distance (typically 1-10 nm). This energy transfer results in the emission of light from the acceptor, which can be measured.
A probe like this compound, with its long fluorescence lifetime, could potentially serve as a good FRET donor in certain applications. The following diagram illustrates the principle of a FRET-based assay to detect protein-protein interactions.
References
- 1. Anomalous fluorescence characteristics of fluoranthene and some of its derivatives | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: N-(3-Fluoranthenyl)maleimide vs. Iodoacetamide Probes for Thiol Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of thiol groups on proteins and other biomolecules is paramount for elucidating biological processes and developing novel therapeutics. While iodoacetamide probes have long been a staple in the field, N-(3-Fluoranthenyl)maleimide (FAM) presents a compelling alternative with distinct advantages, particularly for applications requiring high sensitivity and dynamic measurements.
This guide provides an objective comparison of the performance of this compound and iodoacetamide probes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tool for your research needs.
Key Performance Metrics: A Quantitative Overview
The choice between FAM and iodoacetamide probes hinges on several key performance indicators, including reactivity, selectivity, stability of the resulting conjugate, and the photophysical properties of the fluorescent tag.
| Property | This compound (FAM) | Iodoacetamide Probes | Key Advantage of FAM |
| Reaction Chemistry | Michael addition | Nucleophilic substitution | Higher thiol selectivity |
| Reaction pH | 6.5 - 7.5 | 7.5 - 8.5 | Milder conditions, reducing off-target reactions |
| Reactivity with Thiols | High | Moderate to High | Faster reaction kinetics |
| Selectivity for Thiols | High | Moderate | Minimizes labeling of other residues like histidine |
| Conjugate Stability | Stable thioether bond, but susceptible to retro-Michael reaction. Hydrolysis of the succinimide ring can increase stability. | Very stable thioether bond | Hydrolysis can lead to a more stable final product. |
| Excitation Wavelength | ~370 nm[1][2] | Varies with fluorophore (e.g., Fluorescein ~494 nm) | |
| Emission Wavelength | Varies with environment | Varies with fluorophore (e.g., Fluorescein ~518 nm) | |
| Fluorescence Lifetime | ~20 ns [1][2] | Typically < 5 ns (e.g., Fluorescein ~4 ns) | Significant advantage for time-resolved assays |
| Quantum Yield | Environment-dependent | Varies with fluorophore (e.g., Fluorescein ~0.92) |
Superior Performance of this compound in Key Applications
The defining characteristic of this compound is its exceptionally long fluorescence lifetime (~20 ns) compared to traditional fluorophores used in iodoacetamide probes.[1][2] This feature provides a significant signal-to-noise advantage in time-resolved fluorescence assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
Enhanced Signal in Time-Resolved FRET (TR-FRET) Assays
TR-FRET is a powerful technique for studying protein-protein interactions. It utilizes a long-lifetime donor fluorophore and a shorter-lifetime acceptor. By introducing a time delay between excitation and detection, background fluorescence from short-lived species can be eliminated, resulting in a cleaner signal.
The long fluorescence lifetime of FAM makes it an ideal donor in TR-FRET assays. This allows for a larger time window to distinguish the specific FRET signal from background noise, leading to higher sensitivity and a more robust assay.
Improved Dynamic Range in Fluorescence Polarization (FP) Assays
FP assays are used to study molecular interactions by measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. The long fluorescence lifetime of FAM allows for the measurement of slower rotational correlation times, making it suitable for studying the binding of larger proteins and protein complexes that would be difficult to resolve with shorter-lifetime probes.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with FAM. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound (FAM)
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, optional)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
FAM Stock Solution: Immediately before use, dissolve FAM in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the FAM stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted FAM using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the FAM at its absorbance maximum (~370 nm).
General Protocol for Protein Labeling with Iodoacetamide Probes
Materials:
-
Protein of interest with at least one free cysteine residue
-
Fluorescent iodoacetamide probe
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP, optional)
-
Quenching reagent (e.g., 2-mercaptoethanol or cysteine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If reduction of disulfide bonds is necessary, treat with a reducing agent and subsequently remove it by dialysis or a desalting column.
-
Probe Solution: Dissolve the iodoacetamide probe in a suitable solvent (e.g., DMF or water) to the desired concentration.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of ~10 mM.
-
Purification: Separate the labeled protein from unreacted probe and quenching reagent using a size-exclusion chromatography column.
Conclusion
While iodoacetamide probes are effective for many applications, this compound offers significant advantages in terms of thiol selectivity and, most notably, its long fluorescence lifetime. This makes FAM the superior choice for advanced fluorescence applications such as TR-FRET and FP assays, where minimizing background and maximizing signal detection are critical for obtaining high-quality, reliable data. For researchers engaged in studying protein-protein interactions, conformational changes, and other dynamic cellular processes, the unique photophysical properties of FAM provide a powerful tool to advance their investigations.
References
A Researcher's Guide to Multiplex Assays: Spectral Overlap Considerations for N-(3-Fluoranthenyl)maleimide and Its Alternatives
For researchers, scientists, and drug development professionals venturing into multiplex fluorescence assays, the careful selection of fluorescent probes is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the thiol-reactive probe N-(3-Fluoranthenyl)maleimide with common alternatives, focusing on the critical aspect of spectral overlap. By understanding the spectral properties of these molecules and following robust experimental protocols, researchers can minimize crosstalk between channels and ensure the accuracy of their multiplexed results.
This compound is a thiol-reactive fluorescent probe that can be used to label proteins and other molecules containing free sulfhydryl groups.[1] Its excitation in the ultraviolet (UV) range at approximately 370 nm makes it a potential candidate for inclusion in multiplex assays where other fluorophores are excited by visible light.[1][2] However, successful multiplexing hinges on the careful management of spectral overlap, the phenomenon where the emission spectrum of one fluorophore bleeds into the detection channel of another. This guide delves into the spectral characteristics of this compound and its alternatives to aid in the rational design of multiplex experiments.
Spectral Properties of this compound and Common Thiol-Reactive Probes
Table 1: Spectral Properties of Selected Thiol-Reactive Fluorescent Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~370[1] | Not specified; likely in the 420-480 nm range (estimated) | Not specified | Not specified |
| Alexa Fluor™ 350 C5 Maleimide | 346 | 442 | 19,000 | 0.78 |
| DyLight™ 405 Maleimide | 400 | 420 | 30,000 | Not specified |
| Fluorescein-5-Maleimide | 494 | 518 | ≥ 70,000 | ~0.9 |
| Alexa Fluor™ 488 C5 Maleimide | 493 | 519 | 71,000 | 0.92 |
| DyLight™ 488 Maleimide | 493 | 518 | 70,000 | Not specified |
| Tetramethylrhodamine-5-Maleimide (TMR) | ~550 | ~575 | ~90,000 | ~0.2 |
| Alexa Fluor™ 555 C2 Maleimide | 555 | 565 | 150,000 | 0.1 |
| DyLight™ 550 Maleimide | 562 | 576 | 150,000 | Not specified |
| Alexa Fluor™ 647 C2 Maleimide | 650 | 665 | 239,000 | 0.33 |
| DyLight™ 650 Maleimide | 652 | 672 | 250,000 | Not specified |
Disclaimer: The emission maximum for this compound is an estimate based on the spectral properties of the fluoranthene core and should be experimentally verified. Data for other fluorophores are compiled from manufacturer specifications and may vary depending on experimental conditions.
Experimental Protocols
Accurate and reproducible results in multiplex assays depend on meticulous experimental execution. Below is a detailed protocol for the covalent labeling of proteins with maleimide-functionalized fluorescent dyes.
Protocol: Thiol-Reactive Labeling of Proteins for Multiplex Assays
1. Materials:
-
Protein of interest with available cysteine residues
-
Thiol-reactive fluorescent dyes (e.g., this compound, Alexa Fluor™ maleimides, etc.)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis tubing for purification
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye.[3][4]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Visualizing Spectral Overlap and Experimental Workflow
To better understand the concepts of spectral overlap and the experimental process, the following diagrams have been generated.
Caption: Conceptual diagram illustrating the potential for spectral overlap.
Caption: A typical workflow for multiplex protein labeling.
Signaling Pathway Considerations
Thiol-reactive probes like this compound are often used to study proteins involved in various signaling pathways. For instance, they can be used to label specific cysteine residues on proteins to monitor conformational changes or protein-protein interactions.
Caption: A simplified signaling pathway where a labeled protein could be studied.
Conclusion
The selection of appropriate fluorescent probes is a cornerstone of successful multiplexed assays. While this compound offers the advantage of UV excitation, which can potentially reduce background autofluorescence from biological samples, the lack of comprehensive spectral data necessitates careful experimental validation. Researchers should consider the well-characterized alternatives presented in this guide and utilize the provided protocols to ensure robust and reliable labeling. By thoughtfully designing experiments with spectral overlap in mind, the power of multiplex fluorescence assays can be fully harnessed to unravel complex biological processes.
References
A Comparative Guide to N-(3-Fluoranthenyl)maleimide for Thiol Labeling in Biological Research
For Researchers, Scientists, and Drug Development Professionals
N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe utilized for labeling cysteine residues in proteins and other biomolecules. Its fluoranthene moiety provides a distinct spectral signature in the ultraviolet range, making it a tool for studying protein structure and dynamics. This guide offers a comprehensive review of this compound's applications and limitations, presenting a comparative analysis with other common thiol-reactive fluorescent probes to facilitate informed selection for specific research needs.
Performance Characteristics of Thiol-Reactive Fluorescent Probes
Table 1: Photophysical Properties of Common Thiol-Reactive Fluorescent Probes
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluoranthene | This compound | Maleimide | ~370[1] | Not specified | Not specified | Not specified |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol) |
| Alexa Fluor™ | 350 C₅ Maleimide | Maleimide | 346 | 442 | 19,000 | 0.78 |
| Fluorescein | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | ~83,000 | ~0.92 (in 0.1 M NaOH) |
| Rhodamine | Rhodamine Red™ C₂ Maleimide | Maleimide | 560 | 580 | ~90,000 | ~0.85 |
| BODIPY™ | FL Maleimide | Maleimide | 503 | 512 | ~80,000 | ~0.9 |
Note: Photophysical properties can be influenced by the local environment and conjugation to a biomolecule.
The Chemistry of Thiol-Maleimide Labeling
The primary application of this compound involves the specific covalent modification of thiol groups, predominantly found on cysteine residues within proteins. The maleimide moiety reacts with the nucleophilic thiol group of a cysteine residue via a Michael addition reaction. This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5), forming a stable thioether bond.
Caption: Reaction of this compound with a protein thiol group.
Experimental Protocol for Protein Labeling with Maleimide Probes
The following is a general protocol for labeling proteins with maleimide-based fluorescent dyes like this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound or other maleimide probe
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF to dissolve the maleimide probe
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfides: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide probe, as it also contains a thiol group.
-
Probe Preparation: Immediately before use, dissolve the maleimide probe in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide probe stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a small excess of a thiol-containing reagent like L-cysteine or β-mercaptoethanol to quench any unreacted maleimide probe.
-
Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography or dialysis.
Caption: General workflow for labeling proteins with maleimide probes.
Limitations of this compound and Maleimide Chemistry
While this compound and other maleimide-based probes are valuable tools, they possess inherent limitations that researchers must consider.
1. Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, it is crucial to prepare maleimide stock solutions fresh and to control the pH of the labeling reaction. N-aryl maleimides, such as this compound, generally exhibit faster hydrolysis rates compared to N-alkyl maleimides.[2][3]
2. Instability of the Thioether Adduct: The thioether bond formed between the maleimide and the cysteine thiol can undergo a retro-Michael reaction, leading to deconjugation. This instability is particularly problematic in environments with high concentrations of other thiols, such as the intracellular milieu where glutathione is abundant.[4] The released probe can then react with other molecules, leading to off-target effects.
3. Side Reactions: At pH values above 7.5, maleimides can lose their specificity for thiols and begin to react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine. Additionally, when labeling a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable thiazine derivative. This rearrangement can alter the properties of the conjugate.
4. Photophysical Limitations of the Fluoranthene Moiety: The fluoranthene fluorophore has its excitation and emission in the UV region, which can overlap with the absorbance of proteins and other biomolecules, leading to background interference. Furthermore, polycyclic aromatic hydrocarbons like fluoranthene can be sensitive to the polarity of their environment, which can affect their fluorescence quantum yield and emission spectra.[5][6] They can also be susceptible to photodegradation upon prolonged exposure to excitation light.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in thiol and sulfide reactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(3-FLUORANTHYL)MALEIMIDE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures for N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-(3-Fluoranthenyl)maleimide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the hazards associated with this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical impermeable gloves (inspected prior to use).[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound and materials contaminated with it must be handled as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items (e.g., weighing boats, pipette tips, gloves), in a designated, compatible hazardous waste container.[3][4]
-
Liquid Waste: For solutions containing this compound, use a separate, leak-proof waste container. Do not mix with other incompatible waste streams.[3] Many institutions recommend collecting halogenated and non-halogenated solvent wastes separately.[3]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
2. Container Selection and Labeling:
-
Container Type: Use a container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][4] The container must have a secure, leak-proof closure and be in good condition.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[1][6] The label must also include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[1]
-
The name of the principal investigator and the laboratory location (building and room number).[1]
-
Appropriate hazard pictograms.
-
3. Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[4][6][7]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][8]
-
Ensure that the waste container is kept closed except when adding waste.[3][4]
-
Store incompatible waste types separately to prevent accidental reactions.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or a specific tag.[1]
-
Do not move hazardous waste from one SAA to another or transport it between laboratories. This should only be done by trained EHS personnel.[2][6]
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate personnel to a safe area.[1]
-
Avoid dust formation and remove all sources of ignition.[1]
-
For a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1]
-
For larger spills or if you are unsure how to proceed, contact your institution's EHS emergency line immediately.
-
Prevent spilled material from entering drains or the environment.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling N-(3-Fluoranthenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling N-(3-Fluoranthenyl)maleimide. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Full face-shield | Recommended, especially when handling larger quantities or when there is a risk of splashing[2] | |
| Hand Protection | Chemical-resistant, impervious gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1] |
| Body Protection | Fire/flame resistant and impervious clothing | To be worn to prevent skin contact[1] |
| Laboratory coat | Standard laboratory practice | |
| PVC Apron | Recommended for additional protection[2] | |
| Respiratory Protection | Full-face respirator with appropriate cartridges | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced[1]. A particulate dust filter may be appropriate[2]. |
Safe Handling and Disposal Plan
Engineering Controls:
-
Handle in a well-ventilated place, preferably within a chemical fume hood[1].
-
Ensure safety showers and eyewash stations are readily accessible.
Operational Protocol:
-
Preparation:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Inspect gloves for any signs of degradation or perforation before use[1].
-
Designate a specific area for handling this compound.
-
-
Handling:
-
Storage:
Spill and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
First-Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor[1].
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[1].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[1].
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste[2].
-
Keep the chemical in suitable, closed containers for disposal[1].
-
All waste must be handled in accordance with local, state, and federal regulations[2]. Do not let the chemical enter drains[1].
Experimental Workflow: Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
